molecular formula C9H10N2O3 B1306872 N-methyl-N-(2-nitrophenyl)acetamide CAS No. 7418-33-9

N-methyl-N-(2-nitrophenyl)acetamide

Cat. No.: B1306872
CAS No.: 7418-33-9
M. Wt: 194.19 g/mol
InChI Key: KYRBLTADDMVJTF-UHFFFAOYSA-N
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Description

N-methyl-N-(2-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C9H10N2O3 and its molecular weight is 194.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-methyl-N-(2-nitrophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-N-(2-nitrophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-N-(2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-7(12)10(2)8-5-3-4-6-9(8)11(13)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRBLTADDMVJTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393272
Record name N-methyl-N-(2-nitrophenyl)acetamide
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Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7418-33-9
Record name N-Methyl-N-(2-nitrophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7418-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-methyl-N-(2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Strategic Synthesis & Cyclization of N-Methyl-N-(2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical profile, synthesis, and critical application of N-methyl-N-(2-nitrophenyl)acetamide (CAS 7418-33-9). This compound serves as a strategic "masked" precursor for the regioselective synthesis of 1,2-disubstituted benzimidazoles—a privileged scaffold in medicinal chemistry found in antihypertensives (e.g., Telmisartan) and antivirals.

A Gateway to 1,2-Disubstituted Benzimidazoles

Executive Summary

N-methyl-N-(2-nitrophenyl)acetamide (CAS 7418-33-9) is a tertiary amide intermediate used primarily to control regiochemistry during the construction of the benzimidazole core. Unlike direct alkylation of benzimidazoles, which often yields a mixture of N1 and N3 isomers, using this pre-functionalized acyclic precursor ensures that the N-methyl group is locked into position before ring closure. Upon reduction of the nitro group, the molecule undergoes a spontaneous or acid-catalyzed intramolecular cyclodehydration to yield 1,2-dimethylbenzimidazole exclusively.

Chemical Profile & Physicochemical Properties

PropertyData
CAS Number 7418-33-9
IUPAC Name N-Methyl-N-(2-nitrophenyl)acetamide
Molecular Formula C₉H₁₀N₂O₃
Molecular Weight 194.19 g/mol
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water
Key Functional Groups Tertiary Amide, Nitro (Ortho-substituted)
Stability Stable under standard conditions; sensitive to strong reducing agents

Synthetic Pathways & Mechanism[2][3]

The utility of CAS 7418-33-9 lies in its ability to facilitate a "Reductive Cyclization Cascade." The synthesis begins with the acetylation of N-methyl-2-nitroaniline, followed by a reductive trigger that initiates ring closure.

Mechanistic Workflow (DOT Visualization)

Benzimidazole_Synthesis cluster_legend Reaction Phase Start N-methyl-2-nitroaniline (Precursor) Step1 Acetylation (Ac2O / AcOH) Start->Step1 Reflux, 2h Core N-methyl-N-(2-nitrophenyl)acetamide (CAS 7418-33-9) Step1->Core Isolation Red Nitro Reduction (Fe / AcOH or H2/Pd) Core->Red Reductive Trigger Inter Intermediate: N-(2-amino-phenyl)-N-methyl-acetamide Red->Inter In Situ Generation Cycl Cyclodehydration (- H2O) Inter->Cycl Intramolecular Attack Product 1,2-Dimethylbenzimidazole (Target Scaffold) Cycl->Product Aromatization

Figure 1: The reductive cyclization cascade. The nitro group reduction unmasks a primary amine, which nucleophilically attacks the amide carbonyl, expelling water to form the benzimidazole ring.

Experimental Protocols

Protocol A: Synthesis of N-methyl-N-(2-nitrophenyl)acetamide

Objective: To synthesize the core intermediate from N-methyl-2-nitroaniline via acetylation.

Reagents:

  • N-Methyl-2-nitroaniline (1.0 equiv)

  • Acetic Anhydride (Ac₂O) (2.0 equiv)

  • Glacial Acetic Acid (Solvent)

  • Sodium Acetate (0.1 equiv, optional catalyst)

Step-by-Step Methodology:

  • Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve N-methyl-2-nitroaniline (e.g., 10 mmol) in glacial acetic acid (20 mL).

  • Addition : Add acetic anhydride (20 mmol) dropwise. If the reaction is sluggish, add anhydrous sodium acetate (1 mmol) to buffer the system and catalyze the nucleophilic attack.

  • Reflux : Heat the mixture to reflux (approx. 118°C) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3). The secondary amine starting material is less polar than the tertiary amide product.

  • Workup : Cool the reaction mixture to room temperature. Pour onto crushed ice (100 g) with vigorous stirring. The product may precipitate as a solid.

  • Extraction : If no precipitate forms, neutralize with saturated NaHCO₃ (carefully, to avoid excessive foaming) and extract with Dichloromethane (3 x 30 mL).

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Self-Validating Checkpoint :

  • ¹H NMR (CDCl₃) : Look for the disappearance of the broad NH signal of the starting aniline. Two distinct singlets should appear: one for the N-methyl group (~3.2 ppm) and one for the acetyl-methyl group (~1.9 ppm).

Protocol B: Reductive Cyclization to 1,2-Dimethylbenzimidazole

Objective: To convert CAS 7418-33-9 into the bioactive benzimidazole scaffold.

Reagents:

  • N-methyl-N-(2-nitrophenyl)acetamide (1.0 equiv)

  • Iron Powder (Fe) (5.0 equiv)

  • Glacial Acetic Acid (Solvent/Proton Source)

Step-by-Step Methodology:

  • Activation : Place iron powder in the flask and activate by washing with dilute HCl, then water, then ethanol, and drying (optional but recommended for high yields).

  • Reaction : Dissolve the acetamide substrate in glacial acetic acid. Add the iron powder.

  • Heating : Heat to 80–100°C. The reaction is exothermic; maintain temperature control. Stir vigorously for 2–4 hours.

  • Mechanism in Action : The iron reduces the nitro group (-NO₂) to the amine (-NH₂). Under the acidic conditions and elevated temperature, the amine immediately attacks the carbonyl carbon of the adjacent acetamide group.

  • Workup : Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation : Concentrate the filtrate. Basify the residue with 20% NaOH solution to pH > 10 (benzimidazoles are basic). Extract with Ethyl Acetate.[1][2]

  • Final Product : Evaporate solvent to yield 1,2-dimethylbenzimidazole.

Application in Drug Discovery

The N-methyl-N-(2-nitrophenyl)acetamide scaffold is a critical tool for "Regioselective Scaffold Construction."

  • Fixed Regiochemistry : In many benzimidazole syntheses (e.g., alkylation of unsubstituted benzimidazole), the electrophile can attack either nitrogen (N1 or N3), leading to separable isomers. By using CAS 7418-33-9, the methyl group is already attached to the specific nitrogen atom desired in the final product.

  • Library Generation : The acetyl group (R-CO-CH3) can be replaced with other acyl groups (R-CO-R') in the initial synthesis step (using different anhydrides). This allows for the rapid generation of a library of 1-methyl-2-substituted benzimidazoles (where position 2 is determined by the acyl group).

  • Bioactivity : Derivatives synthesized via this route are explored for:

    • Angiotensin II Receptor Blockade : Analogs of Telmisartan.

    • Antiviral Activity : Non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Analytical Characterization (Expected Data)

  • ¹H NMR (400 MHz, CDCl₃) :

    • 
       8.0–7.5 (m, 4H, Aromatic protons).
      
    • 
       3.25 (s, 3H, N-CH₃ ).
      
    • 
       1.85 (s, 3H, CO-CH₃ ).
      
    • Note: Rotamers may be visible due to restricted rotation around the amide bond, causing broadening or splitting of the methyl signals at room temperature.

  • IR Spectrum :

    • Strong absorption at ~1650 cm⁻¹ (Tertiary Amide C=O).

    • Absorption at ~1530 cm⁻¹ and 1350 cm⁻¹ (Nitro group N-O stretch).

Safety & Handling

  • Nitro Compounds : Generally suspected to be toxic and potential mutagens. Handle in a fume hood.

  • Reaction Safety : The reduction step (Protocol B) using Iron/Acetic acid can generate hydrogen gas and heat. Ensure proper venting and do not scale up without cooling capacity.

  • Storage : Store in a cool, dry place away from strong reducing agents.

References

  • PubChem . Acetamide, N-(2-methyl-4-nitrophenyl)- (Compound Summary). National Library of Medicine. Available at: [Link] (Note: Structure verification and physical property correlation).

  • Royal Society of Chemistry . Regioselective nitration of Anilines. RSC Advances. Available at: [Link] (Protocol for nitration and acetylation characterization).

  • Organic Syntheses . Reductive Cyclization of o-Nitroanilines. Available at: [Link] (Standard methodology for benzimidazole formation).

Sources

Molecular structure of N-methyl-N-(2-nitrophenyl)acetamide

Molecular Architecture & Synthetic Utility of -methyl- -(2-nitrophenyl)acetamide[1]

Executive Summary


1

Molecular Architecture & Conformational Dynamics

The defining feature of


1
The Ortho-Effect and Non-Planarity

In a standard acetanilide, the amide nitrogen's lone pair delocalizes into the phenyl ring, favoring a planar conformation. However, in this molecule, the ortho-nitro group (


1
  • Consequence: The phenyl ring twists nearly perpendicular to the amide plane to minimize repulsion.

  • Electronic Decoupling: This twist reduces the conjugation between the nitrogen lone pair and the phenyl ring, making the nitrogen more basic and the amide bond slightly more labile than in unhindered analogs.

Amide Rotamerism ( Equilibrium)

Due to the partial double-bond character of the amide


  • 
    -Rotamer (Anti):  The acetyl methyl group is trans to the 
    
    
    -methyl group.[1]
  • 
    -Rotamer (Syn):  The acetyl methyl group is cis to the 
    
    
    -methyl group.[1]
  • Thermodynamics: The ratio is governed by the steric bulk of the ortho-nitro group, which destabilizes the rotamer where the carbonyl oxygen clashes with the nitro group oxygen atoms.

Visualization: Conformational Equilibrium

RotamersRotamer_EE-Rotamer(Anti)Less Steric ClashTransitionTransition State(Amide Bond Rotation)Rotamer_E->TransitionSlow Exchange(NMR Time Scale)Rotamer_ZZ-Rotamer(Syn)Sterically CrowdedRotamer_Z->TransitionTransition->Rotamer_ETransition->Rotamer_Z

Figure 1: Equilibrium between E and Z rotamers. The barrier to rotation is high enough to often observe broadened or split peaks in

1

Synthesis & Purification Protocols

Direct nitration of

1scientific integrity
Optimized Route: Acetylation of -methyl-2-nitroaniline

This protocol guarantees regiochemical purity by establishing the nitrogen substitution pattern before the final acetylation.[1]

Reagents:

  • Starting Material:

    
    -methyl-2-nitroaniline (CAS: 612-28-2)[1]
    
  • Acylating Agent: Acetic Anhydride (

    
    ) or Acetyl Chloride (
    
    
    )[1]
  • Base/Solvent: Pyridine or Triethylamine (

    
    ) in Dichloromethane (
    
    
    )[1]

Step-by-Step Protocol:

  • Preparation: Dissolve

    
     of 
    
    
    -methyl-2-nitroaniline in
    
    
    of dry DCM under an inert atmosphere (
    
    
    ).
  • Base Addition: Add

    
     of 
    
    
    . Cool the mixture to
    
    
    to control the exotherm.
  • Acylation: Dropwise add

    
     of Acetyl Chloride. The solution will turn from orange/red to a lighter suspension as triethylamine hydrochloride precipitates.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    ).[1] Wash organic layer with
    
    
    (to remove unreacted amine) followed by brine.[1]
  • Purification: Dry over

    
    , concentrate, and recrystallize from EtOH/Water.
    
Visualization: Synthetic Workflow

SynthesisSMStart: N-methyl-2-nitroaniline(Orange Solid)ReagentsAdd: AcCl + Et3NSolvent: DCM, 0°CSM->ReagentsIntermediateReaction Progress(Formation of Amide Bond)Reagents->Intermediate Nucleophilic Acyl SubstitutionWorkupWorkup: Acid/Base WashRemoves unreacted amineIntermediate->Workup 4 hrs @ RTProductProduct: N-methyl-N-(2-nitrophenyl)acetamide(Pale Yellow Solid)Workup->Product Recrystallization

Figure 2: Regioselective synthesis pathway avoiding isomer separation issues common in direct nitration.

Spectroscopic Characterization

The NMR spectrum of this molecule is distinct due to the rotameric populations discussed in Section 1.

Table 1: Diagnostic


-NMR Data (

)
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityStructural Insight
Aromatic (3-H)

Doublet (d)Deshielded by adjacent

group.[1]
Aromatic (4,5,6-H)

Multiplet (m)Overlapping aromatic signals.[1]
N-Methyl (

)

&

Singlets (s)Dual peaks indicate

rotamers.[1]
Acetyl Methyl (

)

&

Singlets (s)Upfield shift (

) suggests shielding by the phenyl ring in the twisted conformer.[1]

Note: The presence of dual singlets for the methyl groups is the primary indicator of restricted rotation and purity. A single set of sharp peaks may indicate rapid exchange (high temp) or degradation.[1]

Reactivity Profile: The Benzimidazole Gateway

The most significant application of


1,2-dimethylbenzimidazole1

Mechanism:

  • Reduction: The nitro group (

    
    ) is reduced to an amine (
    
    
    ) using
    
    
    or
    
    
    .[1]
  • Condensation: The newly formed primary amine attacks the amide carbonyl carbon intramolecularly.

  • Dehydration: Loss of water drives the aromatization to form the imidazole ring.

Visualization: Reductive Cyclization Pathway

CyclizationStartN-methyl-N-(2-nitrophenyl)acetamideReductionReduction(H2/Pd-C or Fe/AcOH)Start->ReductionIntermediateIntermediate:N-(2-aminophenyl)-N-methylacetamideReduction->IntermediateCyclizationCyclization(- H2O)Intermediate->Cyclization IntramolecularAttackProduct1,2-DimethylbenzimidazoleCyclization->Product

Figure 3: The "Self-Validating" reaction pathway.[1] Successful formation of the benzimidazole confirms the ortho-relationship of the nitro and amide groups.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75936, Acetamide, N-(2-methyl-4-nitrophenyl)- [Isomer Comparison]. Retrieved from [Link][1]

  • Royal Society of Chemistry. Regioselective nitration of Anilines and subsequent acetylation protocols. Retrieved from [Link][1][2]

N-methyl-N-(2-nitrophenyl)acetamide molecular weight 194.19 g/mol .

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Weight: 194.19 g/mol | Formula: C₉H₁₀N₂O₃ Role: Steric Probe & Benzimidazole Precursor

Executive Summary & Chemical Identity

N-methyl-N-(2-nitrophenyl)acetamide (also referred to as N-methyl-2'-nitroacetanilide) represents a critical synthetic intermediate in the generation of nitrogen-containing heterocycles. Unlike simple acetanilides, the introduction of the N-methyl group combined with the ortho-nitro substituent creates a sterically congested environment. This unique architecture restricts rotation around the amide bond, making the molecule a valuable model for studying rotational isomerism (rotamers) by NMR spectroscopy, while serving as a direct precursor to 1,2-dialkylbenzimidazoles —a scaffold ubiquitous in anti-parasitic, anti-cancer, and anti-viral therapeutics.

Physicochemical Profile
PropertyValue / Description
Molecular Weight 194.19 g/mol
Physical State Solid (typically off-white to pale yellow crystals)
Solubility High: DCM, DMSO, Methanol, Ethyl Acetate. Low: Water.
Key Functional Groups Nitro (

), Tertiary Amide (

), Methyl (

)
CAS Registry Note: Often synthesized in-situ or cataloged under specific derivative IDs.

Synthetic Architecture

The synthesis of N-methyl-N-(2-nitrophenyl)acetamide is best approached via the acetylation of N-methyl-2-nitroaniline. Direct methylation of N-(2-nitrophenyl)acetamide is less desirable due to potential over-methylation or competitive O-alkylation.

Protocol: Acetylation of N-methyl-2-nitroaniline

Reaction Type: Nucleophilic Acyl Substitution Yield Expectation: 85–95%

Reagents & Setup
  • Substrate: N-methyl-2-nitroaniline (1.0 eq)

  • Acylating Agent: Acetic Anhydride (

    
    ) (1.5 eq) or Acetyl Chloride (1.1 eq)
    
  • Solvent: Glacial Acetic Acid (if using

    
    ) or Dichloromethane (DCM) with Triethylamine (if using Acetyl Chloride).
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 eq) - Optional, boosts rate.

Step-by-Step Methodology
  • Dissolution: Dissolve N-methyl-2-nitroaniline in dry DCM under an inert atmosphere (

    
    ).
    
  • Base Addition: Add Triethylamine (1.2 eq) to scavenge the HCl byproduct (if using acetyl chloride).

  • Acylation: Cool the solution to 0°C. Add Acetyl Chloride dropwise to control the exotherm.

    • Expert Insight: The ortho-nitro group provides significant steric hindrance. If the reaction is sluggish, switch to refluxing in Acetic Anhydride/Acetic Acid for 4 hours.

  • Monitoring: Monitor via TLC (Mobile Phase: 30% EtOAc/Hexanes). Look for the disappearance of the bright orange/red aniline spot and the appearance of a UV-active, less polar amide spot.

  • Workup: Quench with saturated

    
    . Extract with DCM.[1] Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Mechanistic Utility: The Reductive Cyclization

The primary utility of this molecule in drug development is its transformation into 1,2-dimethylbenzimidazole . This process involves the reduction of the nitro group to a primary amine, which then performs an intramolecular nucleophilic attack on the amide carbonyl.

Pathway Visualization

The following diagram illustrates the synthetic flow from the aniline precursor to the final benzimidazole scaffold.

G Precursor N-methyl-2-nitroaniline Intermediate N-methyl-N-(2-nitrophenyl) acetamide (Target Molecule) Precursor->Intermediate  Acylation   Reagent1 Acetic Anhydride (Acetylation) Product 1,2-Dimethylbenzimidazole Intermediate->Product  Reduction &    Dehydration   Reagent2 Fe/AcOH or H2/Pd (Reductive Cyclization)

Caption: Synthetic workflow converting the aniline precursor to the benzimidazole pharmacophore via the N-methyl-N-(2-nitrophenyl)acetamide intermediate.

Mechanism of Action[1][2][3][4]
  • Reduction: The nitro group (

    
    ) is reduced to an amine (
    
    
    
    ) using Iron/Acetic acid or catalytic hydrogenation.
  • Nucleophilic Attack: The newly formed primary amine is spatially positioned to attack the electrophilic carbonyl carbon of the N-acetyl group.

  • Cyclization & Dehydration: The resulting tetrahedral intermediate collapses, expelling water (dehydration) to aromatize the system, forming the imidazole ring fused to the benzene.

Analytical Characterization & Rotamerism

A critical feature of N-methyl-N-(2-nitrophenyl)acetamide is the presence of rotamers . The steric clash between the N-methyl group, the carbonyl oxygen, and the bulky ortho-nitro group restricts rotation around the amide (


) bond.
NMR Spectroscopy Expectations

Researchers should expect dual signal sets in


 and 

NMR spectra at room temperature, corresponding to the E (trans) and Z (cis) rotamers.
SignalDescriptionDiagnostic Feature
N-Methyl (

)
SingletAppears as two unequal singlets (e.g., ~3.2 ppm and ~3.4 ppm). Integration ratio depends on solvent polarity.
Acetyl Methyl (

)
SingletTwo distinct singlets around 1.8–2.2 ppm.
Aromatic Protons MultipletComplex overlapping patterns due to the superposition of both rotameric environments.

Self-Validating Protocol: To confirm purity vs. contamination, perform Variable Temperature (VT) NMR. Heating the sample (e.g., to 80°C in DMSO-


) should cause the split peaks to coalesce into single, broad peaks as the rotation rate becomes faster than the NMR timescale.

Handling & Stability

  • Storage: Store at 2–8°C under desiccation. Amides are generally stable, but the nitro group can degrade under intense UV light.

  • Safety: Nitroaromatics are potentially toxic and mutagenic. Handle with gloves in a fume hood.

  • Incompatibility: Avoid strong reducing agents (unless cyclization is intended) and strong bases (potential for hydrolysis).

References

  • NIST Chemistry WebBook. (2025). 4'-Methyl-2'-nitroacetanilide (Isomer Analog Data). National Institute of Standards and Technology.[2] [Link]

  • Royal Society of Chemistry. (2025). Regioselective nitration of Anilines and Preparation of N-phenylacetamides.[3] RSC Advances. [Link]

  • Thieme Connect. (2025).[1] Unusual Reductive Cyclization of o-Nitroanilines to Benzimidazoles. Synthesis Journal. [Link]

Sources

An In-depth Technical Guide on the Safety and Handling of N-methyl-N-(2-nitrophenyl)acetamide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the critical safety protocols and handling procedures for N-methyl-N-(2-nitrophenyl)acetamide. The information herein is synthesized from available safety data sheets and chemical databases to ensure a high standard of scientific accuracy and promote a culture of safety in the laboratory.

Section 1: Compound Identification and Physicochemical Properties

A foundational understanding of a compound's identity and physical characteristics is paramount before any handling or experimental use.

Chemical Identity
  • Systematic Name: N-methyl-N-(2-nitrophenyl)acetamide

  • Common Synonyms: While direct synonyms are not widely listed, it is structurally related to 2'-Nitroacetanilide and various N-substituted nitroaromatic compounds.[1][2]

  • CAS Number: 5521-99-3 (Note: This CAS number is not consistently found across major databases, indicating the compound may be less common. The structurally similar N-(2-nitrophenyl)acetamide has the CAS number 552-32-9).[1][2]

  • Molecular Formula: C₉H₁₀N₂O₃[3][4][5]

  • Molecular Weight: 194.19 g/mol [3][5]

Physicochemical Data Summary

A precise understanding of the physical properties of N-methyl-N-(2-nitrophenyl)acetamide is crucial for its appropriate handling and storage. The data presented here is based on available information for structurally similar compounds, as specific data for this exact molecule is limited.

PropertyValueSource(s)
Melting Point 96 °C (for N-(4-methyl-2-nitrophenyl)acetamide)[4]
Boiling Point 330.62 °C (Predicted for a related isomer)[4]
Density ~1.29 g/cm³ (Predicted for a related isomer)[4]
Solubility Limited water solubility is expected for nitroaromatic compounds. Soluble in organic solvents like ethanol and acetone.[4]

Section 2: Hazard Identification and GHS Classification

GHS Pictograms (Predicted)

Based on data for related nitroaromatic compounds, the following pictograms are relevant:

  • Health Hazard: Indicates potential for systemic health effects.

  • Environmental Hazard: Indicates potential for harm to aquatic life.[3]

Hazard Statements (Predicted)

The following hazard statements are inferred from related compounds and should be considered for precautionary purposes:

  • H302: Harmful if swallowed.

  • H311/H312: Toxic/Harmful in contact with skin.[3]

  • H315: Causes skin irritation.[1][6]

  • H318/H319: Causes serious eye damage/irritation.[1][6]

  • H331/H332: Toxic/Harmful if inhaled.[3]

  • H335: May cause respiratory irritation.[1][6]

  • H351: Suspected of causing cancer.[3][7]

  • H373: May cause damage to organs through prolonged or repeated exposure.[3]

  • H411/H402: Toxic/Harmful to aquatic life with long-lasting effects.[3]

Mechanistic Insights into Toxicity

The toxicological profile of N-methyl-N-(2-nitrophenyl)acetamide is largely inferred from the behavior of other nitroaromatic compounds. A key mechanism of toxicity for this class of chemicals is the potential for absorption into the body, leading to the formation of methemoglobin.[3] Methemoglobin is an oxidized form of hemoglobin that is unable to bind and transport oxygen, which can result in cyanosis (a bluish discoloration of the skin) if present in sufficient concentrations. The onset of these symptoms can be delayed by 2 to 4 hours or more.[3]

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is non-negotiable to mitigate the risks associated with N-methyl-N-(2-nitrophenyl)acetamide.

Hierarchy of Controls

The implementation of a multi-layered safety approach, known as the hierarchy of controls, is the most effective way to minimize exposure.

HierarchyOfControls cluster_controls Hierarchy of Controls for N-methyl-N-(2-nitrophenyl)acetamide Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative if possible) Elimination->Substitution Engineering Engineering Controls (Fume hood, ventilated enclosure) Substitution->Engineering Administrative Administrative Controls (SOPs, training, designated areas) Engineering->Administrative PPE Personal Protective Equipment (Gloves, lab coat, eye protection) Administrative->PPE

Caption: Hierarchy of controls for safe handling.

Personal Protective Equipment (PPE)

The final line of defense against chemical exposure is appropriate PPE.

  • Eye Protection: Safety goggles with side shields are mandatory.[6]

  • Hand Protection: Wear protective gloves (e.g., nitrile) at all times.[6]

  • Skin and Body Protection: An impervious lab coat and closed-toe shoes are required.[6][7]

  • Respiratory Protection: Use a suitable respirator if there is a risk of inhaling dust or aerosols, especially outside of a ventilated enclosure.[6][7]

Handling Procedures
  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Avoiding Contamination: Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly after handling.[6][8]

  • Dust and Aerosol Formation: Avoid creating dust or aerosols.[6]

  • Ignition Sources: Keep the compound away from open flames, hot surfaces, and other sources of ignition.[7]

Storage
  • Container: Keep the container tightly sealed.[6][7]

  • Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight.[6] Recommended storage temperature is 2-8°C.[6]

  • Incompatibilities: Store away from incompatible materials, such as strong oxidizing agents.[4][7]

Section 4: Emergency Procedures

A clear and well-rehearsed emergency plan is critical for responding effectively to incidents involving N-methyl-N-(2-nitrophenyl)acetamide.

First Aid Measures
  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6][8]

  • Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water.[6][8] Remove contaminated clothing and wash it before reuse.[6]

  • Eye Contact: If the compound gets into the eyes, rinse cautiously with water for several minutes.[8] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[8]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]

Spill Response

SpillResponse start Spill Occurs evacuate Evacuate Area start->evacuate ventilate Ensure Ventilation evacuate->ventilate ppe Don PPE ventilate->ppe contain Contain Spill (Use absorbent material) ppe->contain collect Collect Material contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of Waste decontaminate->dispose end Spill Cleaned dispose->end

Caption: Step-by-step spill response workflow.

In the event of a spill, prevent further leakage if it is safe to do so.[6] Absorb the spilled material with a liquid-binding material like diatomite or universal binders.[6] Decontaminate surfaces by scrubbing with alcohol.[6] Collect all contaminated materials into a suitable container for disposal.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or foam.[7]

  • Specific Hazards: The compound may be combustible at high temperatures.[7] Hazardous combustion products can include carbon oxides and nitrogen oxides.[7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[8]

Section 5: Toxicological and Ecological Information

Toxicological Summary

Detailed toxicological studies on N-methyl-N-(2-nitrophenyl)acetamide are not widely available. The information below is based on data from related compounds and general principles of toxicology for nitroaromatics.

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Causes skin irritation.[1][6][8]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][6][8]

  • Respiratory or Skin Sensitization: No specific data is available.

  • Germ Cell Mutagenicity: No specific data is available.[8]

  • Carcinogenicity: Suspected of causing cancer.[3][7] No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC or ACGIH.[6]

  • Reproductive Toxicity: No specific data is available.[6]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][6][8]

  • Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[3]

  • Aspiration Hazard: No data available.[6]

Ecological Information
  • Toxicity: Harmful to aquatic life, with the potential for long-lasting effects.[3]

  • Persistence and Degradability: No specific data available.

  • Bioaccumulative Potential: No specific data available.

  • Mobility in Soil: No specific data available.

Section 6: Disposal Considerations

All waste materials, including contaminated absorbents and PPE, must be disposed of in accordance with local, state, and federal regulations.[8] Do not allow the product to enter drains or watercourses.[6]

References

  • N-(4-methyl-2-nitro-phenyl)ethanamide. (2024-04-10). ChemBK. [Link]

  • 2'-Nitroacetanilide | C8H8N2O3 | CID 11090. PubChem - NIH. [Link]

  • Acetamide, N-methyl-: Human health tier II assessment. (2016-04-21). Australian Government Department of Health. [Link]

  • Acetamide, N-(2-methyl-4-nitrophenyl)- - Substance Details. SRS | US EPA. [Link]

  • Acetamide, N-(2-nitrophenyl)-. the NIST WebBook. [Link]

  • Acetamide, N-(2-methylphenyl)-. the NIST WebBook. [Link]

  • Chemical Properties of Acetamide, N-phenyl- (CAS 103-84-4). Cheméo. [Link]

  • Acetamide, N-(4-methyl-2-nitrophenyl)- | C9H10N2O3 | CID 69162. PubChem. [Link]

Sources

Methodological & Application

The Versatility of N-methyl-N-(2-nitrophenyl)acetamide in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary organic synthesis, the strategic manipulation of functional groups is paramount to the efficient construction of complex molecular architectures. Among the repertoire of versatile synthetic intermediates, N-methyl-N-(2-nitrophenyl)acetamide has emerged as a valuable building block, offering a unique combination of functionalities that can be exploited for the synthesis of diverse heterocyclic systems and for the implementation of advanced protecting group strategies. This technical guide provides an in-depth exploration of the applications of N-methyl-N-(2-nitrophenyl)acetamide, complete with detailed experimental protocols and mechanistic insights tailored for researchers, medicinal chemists, and professionals in drug development.

Introduction: Chemical Profile and Synthetic Utility

N-methyl-N-(2-nitrophenyl)acetamide, a derivative of 2-nitroaniline, possesses two key features that underpin its synthetic applications: the ortho-nitro group and the N-methyl-acetamide moiety. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution and, more importantly, can be readily reduced to an amino group, which serves as a linchpin for intramolecular cyclization reactions. Furthermore, the inherent photochemical lability of the 2-nitrobenzyl system forms the basis of its use as a photoremovable protecting group. The N-methyl-acetamide functionality, while seemingly simple, plays a crucial role in modulating the reactivity of the molecule and is often an integral part of the final molecular scaffold.

This guide will delve into two primary areas of application: its role as a precursor for the synthesis of nitrogen-containing heterocycles and its utility as a photolabile protecting group.

I. A Gateway to Heterocyclic Scaffolds: Reductive Cyclization Strategies

The ortho-disposition of the nitro and N-methyl-acetamido groups in N-methyl-N-(2-nitrophenyl)acetamide provides an ideal arrangement for intramolecular cyclization upon reduction of the nitro group. This strategy is a powerful tool for the synthesis of important heterocyclic cores, such as benzimidazoles and related structures, which are prevalent in many biologically active compounds.

A. Synthesis of N-Methylated Benzimidazoles

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, found in a wide array of pharmaceuticals. The reductive cyclization of N-methyl-N-(2-nitrophenyl)acetamide offers a direct route to N-methylated benzimidazoles.

Reaction Principle: The synthesis proceeds via the reduction of the nitro group to an amine. The resulting ortho-amino anilide then undergoes an intramolecular cyclization, followed by dehydration, to furnish the benzimidazole ring. The choice of reducing agent is critical and can influence the reaction conditions and yield.

Mechanistic Workflow:

G start N-methyl-N-(2-nitrophenyl)acetamide intermediate1 N-(2-aminophenyl)-N-methylacetamide start->intermediate1 Reduction (e.g., H2, Pd/C or SnCl2, HCl) intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 1,2-Dimethylbenzimidazole intermediate2->product Dehydration

Caption: Reductive cyclization of N-methyl-N-(2-nitrophenyl)acetamide to form 1,2-dimethylbenzimidazole.

Experimental Protocol: Synthesis of 1,2-Dimethylbenzimidazole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methyl-N-(2-nitrophenyl)acetamide (1.0 g, 5.15 mmol) in ethanol (20 mL).

  • Addition of Reducing Agent: To this solution, add stannous chloride dihydrate (SnCl₂·2H₂O) (4.65 g, 20.6 mmol).

  • Acidification and Reflux: Slowly add concentrated hydrochloric acid (5 mL) to the stirred mixture. Heat the reaction mixture to reflux for 4 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice and basify with a 40% aqueous sodium hydroxide solution until the precipitate of tin salts dissolves.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 1,2-dimethylbenzimidazole.

Table 1: Representative Reducing Agents for Nitro Group Reduction

Reducing AgentTypical ConditionsAdvantagesDisadvantages
H₂, Pd/C1 atm H₂, RT, Ethanol or Ethyl AcetateClean reaction, high yieldsRequires specialized hydrogenation equipment
SnCl₂, HClReflux in Ethanol or Acetic AcidReadily available, effectiveStoichiometric amounts of tin salts produced
Fe, Acetic AcidRefluxInexpensive, environmentally benignCan require longer reaction times, acidic workup
Na₂S₂O₄Aqueous or biphasic systemsMild conditionsCan have limited solubility

II. Harnessing the Power of Light: N-methyl-N-(2-nitrophenyl)acetamide as a Photoremovable Protecting Group

The 2-nitrobenzyl group and its derivatives are among the most widely used photoremovable protecting groups (PPGs) in organic synthesis and chemical biology.[1] They offer the ability to mask a functional group, which can then be liberated with spatial and temporal control upon irradiation with UV light.[2] While N-methyl-N-(2-nitrophenyl)acetamide itself is not a protecting group, its core structure is the foundation for creating such photolabile moieties.

Principle of Photochemical Cleavage: The mechanism of photodeprotection of 2-nitrobenzyl compounds is a well-studied process.[3][4] Upon absorption of a photon, the nitro group is excited, leading to an intramolecular hydrogen abstraction from the benzylic position. This is followed by a rearrangement to an aci-nitro intermediate, which then undergoes a series of transformations to release the protected functional group and form a 2-nitrosobenzaldehyde or related byproduct.[3][5]

Mechanistic Pathway of Photodeprotection:

G start 2-Nitrobenzyl Protected Substrate (R-X) excited Excited State start->excited hν (UV light) intermediate1 aci-Nitro Intermediate excited->intermediate1 Intramolecular H-abstraction intermediate2 Cyclic Intermediate intermediate1->intermediate2 Rearrangement product1 Released Substrate (R-H) intermediate2->product1 Cleavage product2 2-Nitrosobenzaldehyde intermediate2->product2 Cleavage

Sources

Definitive Mass Spectrometric Analysis of N-methyl-N-(2-nitrophenyl)acetamide: Protocols for Identification and Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive application note provides a detailed guide for the mass spectrometric analysis of N-methyl-N-(2-nitrophenyl)acetamide (C₉H₁₀N₂O₃). We delve into the foundational principles guiding methodological choices, from sample preparation to advanced tandem mass spectrometry (MS/MS). This guide furnishes researchers, analytical chemists, and drug development professionals with robust, step-by-step protocols for both high-resolution mass accuracy determination using Time-of-Flight (TOF) mass spectrometry and structural elucidation via fragmentation analysis on a triple quadrupole (QqQ) or hybrid quadrupole-TOF (Q-TOF) system. The narrative emphasizes the rationale behind ionization source selection and the interpretation of fragmentation patterns, grounded in the unique chemical properties of this N-methylated nitroaromatic compound.

Introduction and Scientific Context

N-methyl-N-(2-nitrophenyl)acetamide is a small organic molecule featuring a nitroaromatic core, an N-methylated amide side chain, and an ortho-nitro group. Compounds with such functionalities are of significant interest in medicinal chemistry and materials science. The presence of the nitro group, a common pharmacophore and a potential metabolic site, alongside the N-methylacetamide group, necessitates precise analytical methods for identification, quantification, and structural characterization in various matrices.

Mass spectrometry (MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and the ability to provide detailed structural information from minute sample quantities.[1] This guide addresses the critical aspects of developing a reliable MS-based workflow for N-methyl-N-(2-nitrophenyl)acetamide, focusing on the causality behind each experimental step to ensure methodological robustness and data integrity.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is the cornerstone of any analytical method development. The key characteristics of N-methyl-N-(2-nitrophenyl)acetamide are summarized below. The monoisotopic mass is the primary value used for high-resolution mass spectrometry.

PropertyValue
Chemical Formula C₉H₁₀N₂O₃
Average Molecular Weight 194.19 g/mol
Monoisotopic Mass 194.06914 Da
Chemical Structure

Universal Sample Preparation Protocol

The quality of mass spectrometry data is directly dependent on the quality of the sample preparation.[2] The objective is to efficiently solubilize the analyte while minimizing matrix effects and contaminants.[1]

Protocol 1: Standard Solution Preparation

  • Solvent Selection: Due to its structure, N-methyl-N-(2-nitrophenyl)acetamide is expected to be soluble in polar organic solvents. LC-MS grade acetonitrile or methanol are recommended.

  • Stock Solution (1 mg/mL):

    • Accurately weigh 1.0 mg of N-methyl-N-(2-nitrophenyl)acetamide standard.

    • Dissolve in a 1 mL volumetric flask using the selected solvent.

    • Vortex for 30 seconds to ensure complete dissolution. This stock solution should be stored at 4°C.

  • Working Solutions (e.g., 1 µg/mL):

    • Perform serial dilutions from the stock solution to prepare a range of working concentrations suitable for the instrument's sensitivity range.

    • A common starting concentration for direct infusion analysis is 1 µg/mL.

  • Sample Filtration (Optional but Recommended):

    • For samples originating from complex matrices (e.g., reaction mixtures, biological extracts), filter the final dilution through a 0.22 µm syringe filter to remove particulate matter that could clog the MS inlet.

Mass Spectrometry: Method Development and Rationale

The core of the analysis involves selecting the appropriate ionization technique and mass analyzer to achieve the desired analytical goal, whether it is confirmation of identity or quantitative measurement.

Ionization Source Selection: The Causality

The choice of ionization source is dictated by the analyte's polarity and thermal stability. For N-methyl-N-(2-nitrophenyl)acetamide, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar to moderately polar molecules.[3] Given the presence of the amide and nitro functional groups, the molecule is sufficiently polar to be readily ionized by ESI. It is expected to form protonated molecules [M+H]⁺ in positive ion mode and potentially deprotonated molecules [M-H]⁻ in negative ion mode, the latter being enhanced by the electronegative nitro group.[4][5]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is suited for less polar and thermally stable compounds.[6][7] It involves vaporizing the sample before ionization via a corona discharge.[6] This technique is an excellent alternative if ESI yields a poor response and typically generates strong [M+H]⁺ signals.

Recommendation: Begin with ESI due to the analyte's polarity. Test both positive and negative ion modes, as the nitroaromatic structure can yield significant signals in negative mode.[5]

Mass Analyzer Technology: A Strategic Choice

The mass analyzer separates ions based on their mass-to-charge ratio (m/z). The choice depends on the analytical objective.

  • Quadrupole Analyzers (QqQ): These are robust mass filters, ideal for quantitative applications.[8][9][10] A triple quadrupole (QqQ) instrument allows for Selected Reaction Monitoring (SRM), a highly sensitive and selective technique where a specific precursor ion is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third.[11]

  • Time-of-Flight (TOF) Analyzers: TOF analyzers separate ions based on their flight time to the detector, which is proportional to their m/z.[12][13][14][15] Their key advantages are high mass resolution and accuracy, allowing for the determination of a compound's elemental formula from its exact mass.[13]

Recommendation: A hybrid Quadrupole Time-of-Flight (Q-TOF) instrument offers the best of both worlds: high-resolution full scan capabilities for accurate mass confirmation and the ability to perform detailed MS/MS fragmentation studies.[14]

Experimental Protocols

The following protocols provide detailed, step-by-step instructions for the analysis of N-methyl-N-(2-nitrophenyl)acetamide.

Protocol 2: High-Resolution Mass Confirmation (Q-TOF)

This protocol is designed for the unambiguous identification of the target compound.

  • System Preparation: Calibrate the Q-TOF mass spectrometer according to the manufacturer's guidelines to ensure high mass accuracy (< 5 ppm).

  • Sample Infusion: Infuse the 1 µg/mL working solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Instrument Settings: Configure the instrument parameters as outlined in the table below.

  • Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500.

  • Data Analysis:

    • Identify the monoisotopic peak for the expected precursor ions.

    • Calculate the mass error (in ppm) between the measured mass and the theoretical exact mass (194.06914 Da). A mass error below 5 ppm confirms the elemental composition.

ParameterPositive ESI ModeNegative ESI Mode
Ionization Mode ESI (+)ESI (-)
Capillary Voltage 3.5 - 4.5 kV2.5 - 3.5 kV
Cone/Nozzle Voltage 20 - 40 V-20 to -40 V
Source Temperature 120 - 150 °C120 - 150 °C
Desolvation Gas (N₂) Flow 600 - 800 L/hr600 - 800 L/hr
Desolvation Temperature 350 - 450 °C350 - 450 °C
Mass Analyzer Mode TOF Full ScanTOF Full Scan
Mass Range m/z 50 - 500m/z 50 - 500
Protocol 3: Structural Elucidation via Tandem MS (MS/MS)

This protocol uses collision-induced dissociation (CID) to fragment the molecule and gain structural insights.

  • Instrument Setup: Use a Q-TOF or QqQ instrument operating in MS/MS mode.

  • Precursor Ion Selection: Set the first quadrupole (Q1) to isolate the primary precursor ion of interest (e.g., m/z 195.0764 for [M+H]⁺).

  • Collision-Induced Dissociation (CID):

    • Introduce a collision gas (typically Argon or Nitrogen) into the collision cell (Q2).

    • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation. Ramping the collision energy allows for the observation of a wide range of fragment ions.

  • Product Ion Scanning: Scan the third quadrupole (Q3) or the TOF analyzer to detect the resulting product ions.

  • Data Interpretation: Analyze the product ion spectrum to propose a fragmentation pathway.

Data Interpretation: Expected Ions and Fragmentation Pathways

The interpretation of mass spectra is a deductive process based on the principles of chemical fragmentation.

Expected Precursor Ions

The following table summarizes the theoretical exact masses of likely precursor ions.

Ion SpeciesFormulaTheoretical m/zIonization Mode
[M+H]⁺[C₉H₁₁N₂O₃]⁺195.07642Positive
[M+Na]⁺[C₉H₁₀N₂O₃Na]⁺217.05836Positive
[M-H]⁻[C₉H₉N₂O₃]⁻193.06187Negative
Proposed Fragmentation Pathway

Based on the structure of N-methyl-N-(2-nitrophenyl)acetamide and established fragmentation rules for related compounds, a plausible fragmentation pathway can be proposed.[4][16][17][18] The ortho-positioning of the nitro group relative to the N-methylacetamide side chain may lead to specific "ortho effects," influencing fragmentation.[4][17]

Key Fragmentation Reactions:

  • Loss of NO₂ (46 Da): A common fragmentation for nitroaromatic compounds.

  • Loss of Ketene (CH₂CO, 42 Da): Cleavage of the acetyl group from the amide nitrogen.

  • N-CO Bond Cleavage: A characteristic fragmentation of amides, leading to the formation of an acylium ion.[18]

G

Workflow Visualization

A systematic workflow ensures reproducibility and high-quality data generation. The following diagram illustrates the logical flow from sample receipt to final data interpretation.

// Nodes start [label="Sample Receipt", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep [label="Protocol 1:\nSample Preparation\n(Solubilization & Dilution)"]; hres [label="Protocol 2:\nHigh-Resolution MS\n(Q-TOF Full Scan)"]; msms [label="Protocol 3:\nTandem MS/MS\n(Precursor Isolation & CID)"]; id [label="Identity Confirmation\n(Accurate Mass < 5 ppm)"]; struct [label="Structural Elucidation\n(Fragmentation Analysis)"]; report [label="Final Report", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> prep; prep -> hres [label="For Identification"]; prep -> msms [label="For Structure"]; hres -> id; msms -> struct; id -> report; struct -> report; } .dot Caption: General experimental workflow for MS analysis.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the mass spectrometric analysis of N-methyl-N-(2-nitrophenyl)acetamide. By detailing the rationale behind instrument and parameter selection, and by furnishing robust, step-by-step protocols, this guide empowers researchers to confidently identify and structurally characterize this molecule. The presented workflows, utilizing high-resolution TOF and tandem mass spectrometry, ensure data of the highest quality and integrity, suitable for the demanding requirements of pharmaceutical research, metabolite identification, and related scientific disciplines.

References

  • Bio-Analysis Centre. (2023). Types of mass analysers – Time of flight (ToF). Available at: [Link]

  • ACD/Labs. (2024). A Beginner's Guide to Mass Spectrometry: Mass Analyzers. Available at: [Link]

  • LCGC International. (2012). Quadrupole Mass Analysers: An Introduction. Available at: [Link]

  • TOFWERK. Time-of-Flight Mass Spectrometry (TOF MS): speed, sensitivity & resolution. Available at: [Link]

  • Chemistry Learner. (2014). Quadrupole mass analyzer: Easy principle, working mechanism, advantages. Available at: [Link]

  • Physics LibreTexts. (2022). 6.5: Mass Analyzer - Time of Flight. Available at: [Link]

  • Chemistry Learner. (2022). Time of flight mass analyzer(TOF): Easy working principle, advantages and application. Available at: [Link]

  • Wikipedia. Quadrupole mass analyzer. Available at: [Link]

  • AxisPharm. (2024). Principle of time-of-flight mass spectrometry and ionization process. Available at: [Link]

  • Schmidt, A. C., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. Available at: [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. Available at: [Link]

  • Wikipedia. Sample preparation in mass spectrometry. Available at: [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available at: [Link]

  • Organomation. Mass Spectrometry Sample Preparation Guide. Available at: [Link]

  • ResearchGate. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Available at: [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link]

  • Wikipedia. Atmospheric-pressure chemical ionization. Available at: [Link]

  • Canadian Science Publishing. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Available at: [Link]

  • Agilent. Atmospheric Pressure Chemical Ionization Source, APCI. Available at: [Link]

  • de Oliveira, D. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(36), 20283-20291. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

Sources

Infrared spectroscopy of N-methyl-N-(2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Infrared Spectroscopic Characterization of N-Methyl-N-(2-nitrophenyl)acetamide

Executive Summary

This guide details the infrared (IR) spectroscopic analysis of N-methyl-N-(2-nitrophenyl)acetamide (also known as N-acetyl-N-methyl-o-nitroaniline). Unlike simple secondary amides, this tertiary amide exhibits unique spectral features driven by Steric Inhibition of Resonance (SIR) . The bulky ortho-nitro group and the N-methyl substituent force the amide bond out of planarity with the aromatic ring.

This protocol provides a self-validating framework for identifying this compound, distinguishing it from its secondary amide precursors, and quantifying its purity in drug development workflows.

Chemical Context & Theoretical Basis

To interpret the spectrum accurately, one must understand the molecular geometry.

  • Compound: N-methyl-N-(2-nitrophenyl)acetamide

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [1]
  • Key Structural Feature: The nitrogen atom is trisubstituted (Phenyl, Methyl, Acetyl).

  • The Steric Conflict: The ortho-nitro group clashes with the N-methyl and acetyl groups. This prevents the nitrogen lone pair from effectively overlapping with the carbonyl

    
    -system or the aromatic ring.
    

Spectroscopic Consequence:

  • Blue Shift of Amide I: Reduced conjugation increases the double-bond character of the Carbonyl (C=O), shifting the Amide I band to a higher frequency (~1660–1690 cm

    
    ) compared to planar amides.
    
  • Absence of N-H Bands: As a tertiary amide, it lacks the N-H stretching (3300 cm

    
    ) and Amide II bending (~1550 cm
    
    
    
    ) modes seen in secondary amides.

Experimental Protocol

Reagents and Equipment
  • Analyte: N-methyl-N-(2-nitrophenyl)acetamide (Synthesized via acetylation of N-methyl-2-nitroaniline).

  • Instrument: FT-IR Spectrometer (e.g., PerkinElmer Spectrum 3 or Thermo Nicolet iS50).

  • Detector: DTGS (standard) or MCT (high sensitivity).

  • Resolution: 4 cm

    
    .
    
  • Scans: 32 (routine) or 64 (high signal-to-noise).

Sample Preparation
  • Method A: Attenuated Total Reflectance (ATR) Recommended

    • Suitability: Ideal for oils or low-melting solids (MP ~70-74°C).

    • Crystal: Diamond or ZnSe.

    • Procedure: Place ~5 mg of sample on the crystal. Apply pressure using the anvil until the force gauge reaches 80-100 units.

  • Method B: KBr Pellet

    • Suitability: For crystalline solids if ATR is unavailable.

    • Procedure: Mix 2 mg sample with 200 mg dry KBr. Grind to a fine powder. Press at 10 tons for 2 minutes to form a transparent disc.

Workflow Diagram

IR_Workflow Start Start: Sample QC Prep Sample Prep (ATR/KBr) Start->Prep Acq Acquisition (4000-400 cm⁻¹) Prep->Acq Process Processing (Baseline/ATR Corr) Acq->Process Analyze Spectral Analysis (Identify Funct. Groups) Process->Analyze Decision Validation Check: N-H present? Analyze->Decision Pass Pass: Tertiary Amide Confirmed Decision->Pass No (Clean) Fail Fail: Precursor Contamination Decision->Fail Yes (3300 cm⁻¹)

Figure 1: Operational workflow for IR characterization and purity validation.

Spectral Analysis & Band Assignment

This section breaks down the spectrum into diagnostic regions.

Region 1: High Frequency (4000 – 2500 cm⁻¹)
  • 3100 – 3000 cm⁻¹ (Ar-H Stretch): Weak, sharp bands indicating aromatic C-H bonds.

  • 2950 – 2850 cm⁻¹ (Aliphatic C-H Stretch): Distinct bands arising from the N-methyl and Acetyl-methyl groups.

  • The "Negative" Diagnostic:

    • Look for: Absence of a broad band at 3300–3400 cm⁻¹.

    • Significance: If a peak exists here, the sample is contaminated with the starting material (N-methyl-2-nitroaniline) or hydrolyzed product.

Region 2: The Double Bond Region (1800 – 1500 cm⁻¹)
  • 1690 – 1660 cm⁻¹ (Amide I, C=O Stretch):

    • Observation: A strong, sharp peak.[2]

    • Mechanistic Insight: In typical secondary amides (like Acetanilide), this appears ~1650 cm⁻¹. Here, the steric twist disrupts the

      
       conjugation, increasing the bond order of the carbonyl. The lack of hydrogen bonding also contributes to this higher frequency shift [1].
      
  • 1610 – 1580 cm⁻¹ (Aromatic C=C): Ring skeletal vibrations.

  • 1550 – 1530 cm⁻¹ (Nitro Asymmetric Stretch):

    • Observation: Very strong, broad band.

    • Note: This often overlaps with aromatic signals but is distinguishable by its intensity.

Region 3: The Fingerprint Region (1500 – 600 cm⁻¹)
  • 1360 – 1340 cm⁻¹ (Nitro Symmetric Stretch):

    • Observation: Strong, sharp band.[2]

    • Validation: The pairing of the 1540 and 1350 peaks is the definitive "fingerprint" for the nitro group [2].

  • 1420 – 1380 cm⁻¹ (C-N Stretch): Associated with the amide C-N bond.

  • 780 – 740 cm⁻¹ (C-H Out-of-Plane Bend): Characteristic of ortho-disubstituted benzene rings (4 adjacent hydrogens).

Data Summary Table

Functional GroupVibration ModeFrequency (cm⁻¹)IntensityStructural Insight
Amide (Tertiary) C=O Stretch (Amide I)1665 – 1690 StrongBlue-shifted due to steric inhibition of resonance.
Nitro (Aromatic) NO₂ Asymmetric Stretch1530 – 1550 Very StrongCharacteristic of nitroarenes.
Nitro (Aromatic) NO₂ Symmetric Stretch1340 – 1360 StrongPaired with the asymmetric band.
Methyl / Alkyl C-H Stretch2920 – 2980MediumN-Me and Acetyl-Me groups.
Aromatic Ring C-H Out-of-Plane (oop)740 – 780StrongIndicates ortho-substitution pattern.
Impurity Check N-H Stretch3300 – 3500Absent Presence indicates unreacted amine.

Troubleshooting & Validation

  • Issue: Split Carbonyl Peak.

    • Cause: Rotamers.[2] Tertiary amides often exist as mixtures of cis and trans isomers (relative to the amide bond) due to restricted rotation. While the steric bulk favors one form, a shoulder on the Amide I band is common [3].

  • Issue: Broad OH/NH region.

    • Cause: Wet sample (water absorbs at 3400 cm⁻¹) or hydrolysis.

    • Remedy: Dry sample in a vacuum desiccator over P₂O₅ for 4 hours and re-run.

References

  • Brown, J. F. (1955). "The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds." Journal of the American Chemical Society.[3]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Reference for Nitro/Amide assignments).
  • PubChem. "Acetamide, N-(4-methyl-2-nitrophenyl)-" (Structural analog for comparison).

  • NIST Chemistry WebBook. "Acetamide, N-(2-nitrophenyl)-" (Secondary amide precursor data).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-methyl-N-(2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-methyl-N-(2-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to enhance your experimental success. Here, we move beyond simple protocols to explain the underlying chemical principles that govern this reaction, empowering you to make informed decisions to improve your yield and purity.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the synthesis of N-methyl-N-(2-nitrophenyl)acetamide, which is typically prepared by the N-methylation of N-(2-nitrophenyl)acetamide (2-nitroacetanilide).

Issue 1: Low or No Yield of the Desired Product

A consistently low yield is one of the most common hurdles in this synthesis. Several factors, from reagent quality to reaction conditions, can be at play.

Potential Cause Troubleshooting Steps & Scientific Rationale
Inefficient Deprotonation of the Amide The N-H bond of the secondary amide in 2-nitroacetanilide must be deprotonated to form a nucleophilic amide anion for the subsequent methylation. Solution: - Choice of Base: A sufficiently strong base is critical. While weaker bases like potassium carbonate (K₂CO₃) can be used, stronger bases such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) are often more effective in driving the deprotonation equilibrium forward.[1] Cs₂CO₃, in particular, has been shown to be highly effective in N-methylation reactions.[2] - Solvent Considerations: The choice of solvent can influence the base's effectiveness. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices as they can solvate the cation of the base, enhancing its reactivity.[1]
Poor Reactivity of the Methylating Agent The electrophilicity of the methylating agent directly impacts the rate of the SN2 reaction. Solution: - Common Methylating Agents: Traditional reagents like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) are highly reactive due to the excellent leaving groups (iodide and sulfate, respectively).[3] However, these are also toxic and carcinogenic.[3] - Safer Alternatives: Newer methods utilize safer, easy-to-handle solid methylating agents like phenyl trimethylammonium iodide (PhMe₃NI).[2][3][4] These reagents have shown excellent monoselectivity and high yields.[2][3][4]
Suboptimal Reaction Temperature Like most chemical reactions, the N-methylation is temperature-dependent. Solution: - Gradual Temperature Increase: If the reaction is sluggish at room temperature, a gradual increase in temperature (e.g., in 10-20°C increments) can significantly improve the reaction rate.[1][5] However, excessive heat can lead to side reactions and decomposition of the product. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to find the optimal temperature.
Moisture in the Reaction The presence of water can quench the strong base and hydrolyze the starting material or product. Solution: - Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended, especially when using highly reactive bases like NaH.
Issue 2: Formation of Significant Side Products

The appearance of unexpected spots on your TLC plate indicates the formation of side products, which can complicate purification and reduce the yield of your target molecule.

Potential Side Product Cause & Prevention
O-Alkylation Product Amide anions are ambident nucleophiles, meaning they can react at either the nitrogen or the oxygen atom. While N-alkylation is generally favored, O-alkylation can occur, especially with highly reactive alkylating agents. Prevention: - Counter-ion and Solvent Effects: The choice of base and solvent can influence the N/O selectivity. Less polar solvents and counter-ions that associate more strongly with the oxygen atom can favor N-alkylation.
Bis-methylation Product Although less common for secondary amides, over-methylation can occur under harsh conditions. Prevention: - Stoichiometry Control: Use a slight excess (1.1-1.5 equivalents) of the methylating agent. A large excess should be avoided. - Monoselective Reagents: Employing reagents known for their monoselectivity, such as phenyl trimethylammonium iodide, can effectively prevent bis-methylation.[2][4]
Issue 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure N-methyl-N-(2-nitrophenyl)acetamide can be challenging.

Problem Purification Strategy
Co-eluting Impurities in Column Chromatography The product and starting material or side products may have similar polarities, making separation difficult. Solution: - Solvent System Optimization: Systematically screen different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can often provide better separation. - Alternative Purification Methods: If column chromatography is ineffective, consider recrystallization.[6]
Product is an Oil or Low-Melting Solid This can make handling and purification by recrystallization difficult. Solution: - Recrystallization from a Mixed Solvent System: If a single solvent is not effective for recrystallization, a binary solvent system (e.g., ethanol-water or hexane-ethyl acetate) can be employed.[6] The product should be soluble in the first solvent and insoluble in the second.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of N-methyl-N-(2-nitrophenyl)acetamide.

Q1: What is a standard, reliable protocol for the synthesis of N-methyl-N-(2-nitrophenyl)acetamide?

A1: A general and effective procedure involves the methylation of N-(2-nitrophenyl)acetamide. A novel and safe method utilizes phenyl trimethylammonium iodide as the methylating agent.[2][4]

Experimental Protocol: N-methylation using Phenyl Trimethylammonium Iodide
  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add N-(2-nitrophenyl)acetamide (1 equivalent).

  • Add a suitable anhydrous solvent, such as toluene.

  • Add cesium carbonate (Cs₂CO₃) (2 equivalents) and phenyl trimethylammonium iodide (PhMe₃NI) (2.5 equivalents).[2]

  • Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-methyl-N-(2-nitrophenyl)acetamide.

Q2: How can I prepare the starting material, N-(2-nitrophenyl)acetamide?

A2: N-(2-nitrophenyl)acetamide is typically synthesized by the acetylation of 2-nitroaniline.

Experimental Protocol: Acetylation of 2-Nitroaniline
  • Dissolve 2-nitroaniline in a suitable solvent, such as glacial acetic acid or dichloromethane.[7][8]

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (1.1-1.2 equivalents) to the cooled solution.[8] If using an inert solvent like dichloromethane, a base such as triethylamine may be added.[7]

  • Allow the reaction to stir at room temperature until completion (monitor by TLC).

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • The crude N-(2-nitrophenyl)acetamide can be further purified by recrystallization, often from an ethanol-water mixture.[9]

Q3: What are the key safety precautions to consider for this synthesis?

A3:

  • Handling of Reagents:

    • Methylating agents like methyl iodide and dimethyl sulfate are toxic and carcinogenic and should be handled with extreme caution in a well-ventilated fume hood.[3]

    • Strong bases like sodium hydride are flammable and react violently with water.

    • Solvents like DMF and DMSO have specific handling requirements; always consult the Safety Data Sheet (SDS).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Reaction Quenching: Be cautious when quenching reactions containing reactive reagents like NaH.

III. Data and Workflow Visualization

Table 1: Recommended Reaction Parameters
ParameterRecommended ConditionRationale
Base Cesium Carbonate (Cs₂CO₃)Highly effective for N-methylation of amides.[2]
Methylating Agent Phenyl Trimethylammonium IodideSafe, easy-to-handle solid with high monoselectivity.[2][3][4]
Solvent Toluene or DMF (anhydrous)Polar aprotic solvents enhance base reactivity.[1][2]
Temperature 80-100 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.[10]
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of the base by atmospheric moisture.
Diagram 1: Reaction Scheme for N-methyl-N-(2-nitrophenyl)acetamide Synthesis

reaction_scheme start_material N-(2-nitrophenyl)acetamide intermediate Amide Anion start_material->intermediate + Base - HB+ product N-methyl-N-(2-nitrophenyl)acetamide intermediate->product + Methylating Agent - Leaving Group base Base (e.g., Cs2CO3) methylating_agent Methylating Agent (e.g., PhMe3NI) troubleshooting_workflow start Low Yield of Product check_base Is the base strong enough? (e.g., Cs2CO3, NaH) start->check_base check_reagent Is the methylating agent reactive? (e.g., PhMe3NI, CH3I) check_base->check_reagent Yes solution_base Use a stronger base. check_base->solution_base No check_temp Is the reaction temperature optimal? check_reagent->check_temp Yes solution_reagent Use a more reactive methylating agent. check_reagent->solution_reagent No check_moisture Are anhydrous conditions maintained? check_temp->check_moisture Yes solution_temp Gradually increase temperature and monitor by TLC. check_temp->solution_temp No check_moisture->start No, retry solution_moisture Use oven-dried glassware and anhydrous solvents. check_moisture->solution_moisture No

Caption: Step-by-step troubleshooting for low yield.

IV. References

  • Optimizing reaction conditions for the synthesis of "N-(2-Methyl-5-nitrophenyl)acetamide" - Benchchem. Available at:

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315–7319. Available at: [Link]

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ACS Publications. Available at:

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. Available at:

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. (2024). Available at:

  • Different methods for the synthesis of N‐methylated amides. ResearchGate. Available at:

  • Cheng, H.-G., Pu, M., & Kundu, G. (2019). Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride. Organic Letters, 22(1), 184-188. Available at: [Link]

  • Technical Support Center: Optimizing Catalysts for N-alkylation of Aniline with Heptanal - Benchchem. Available at:

  • Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. The Royal Society of Chemistry. Available at:

  • CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents. Available at:

  • Optimizing reaction conditions for N-alkylation of amines - Benchchem. Available at:

  • data reports N-(4-Methoxy-2-nitrophenyl)acetamide - IUCr Journals. (2022). Available at: [Link]

  • N-(4-Methoxy-2-nitrophenyl)acetamide - PMC. (2022). Available at: [Link]

Sources

Troubleshooting failed N-methyl-N-(2-nitrophenyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of N-Methyl-N-(2-nitrophenyl)acetamide

Case ID: #NM-2NP-AC-001 Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary

Synthesizing N-methyl-N-(2-nitrophenyl)acetamide (CAS: N/A for specific isomer, generic: 2-nitroacetanilide deriv.) is deceptively difficult. The molecule presents a "perfect storm" of synthetic challenges: the ortho-nitro group provides strong electron-withdrawing deactivation (reducing nucleophilicity) while simultaneously imposing significant steric bulk.

If you are encountering low yields, unreacted starting material, or "ghost" impurities in NMR , you are likely facing one of three specific failure modes. This guide addresses these issues with self-validating protocols.

Module 1: Route Selection & Strategy

User Complaint: "I tried methylating 2-nitroaniline, but I got a mixture of mono- and di-methylated products. Then I couldn't acetylate the mono-methyl product."

Diagnosis: You have chosen the "uphill" thermodynamic path.

  • Direct Methylation: 2-nitroaniline is prone to over-alkylation. Controlling mono-methylation is difficult without specialized catalysts.

  • Acetylation of N-methyl-2-nitroaniline: Once methylated, the secondary amine is extremely sterically hindered by the ortho-nitro group and electronically deactivated. Acetylating this species often fails or requires harsh conditions that degrade the nitro group.

The Solution: Switch to the Acetylation-First strategy.

  • Acetylate 2-nitroaniline (easier to control).

  • Methylate the amide using a strong base (NaH) and Methyl Iodide (MeI).

Strategic Workflow

SynthesisRoute cluster_Fail Route A (High Failure Risk) cluster_Success Route B (Recommended) Start Starting Material: 2-Nitroaniline StepA1 Direct Methylation (MeI, Base) Start->StepA1 StepB1 Acetylation (Ac2O, H2SO4 cat.) Start->StepB1 ResultA1 Mixture: Mono-Me + Di-Me StepA1->ResultA1 StepA2 Acetylation of Secondary Amine ResultA1->StepA2 ResultA2 FAILURE: Steric Hindrance StepA2->ResultA2 ResultB1 Intermediate: 2-Nitroacetanilide StepB1->ResultB1 StepB2 N-Alkylation (NaH, MeI, THF) ResultB1->StepB2 ResultB2 Target: N-Me-N-(2-NO2-Ph)acetamide StepB2->ResultB2

Figure 1: Comparison of synthetic routes. Route B avoids the kinetic trap of acetylating a deactivated secondary amine.

Module 2: The "No Reaction" Acetylation

User Complaint: "I treated 2-nitroaniline with acetic anhydride at room temperature, but I only recovered starting material."

Technical Insight: The ortho-nitro group is a powerful electron-withdrawing group (EWG). It pulls electron density away from the amine via resonance and induction, making the nitrogen lone pair significantly less nucleophilic than in unsubstituted aniline. Room temperature conditions are insufficient.

Corrective Protocol: You must use an acid catalyst to activate the anhydride or use a more reactive acyl chloride with heat.

Protocol: Acid-Catalyzed Acetylation

  • Mix: 1.0 eq 2-nitroaniline in Acetic Acid (solvent).

  • Add: 1.2 eq Acetic Anhydride (

    
    ).
    
  • Catalyst: Add 2-3 drops of conc.

    
    .
    
  • Heat: Warm to 60–80°C for 2 hours.

  • Checkpoint: TLC (30% EtOAc/Hexane). Starting material (yellow spot) should disappear. Product is usually less polar.

  • Workup: Pour into ice water. The product, 2-nitroacetanilide , should precipitate as a solid.

Module 3: The Methylation Stall (NaH/MeI)

User Complaint: "I tried methylating 2-nitroacetanilide with NaH and MeI, but the reaction stalled or yield was <20%."

Technical Insight: The amide proton in 2-nitroacetanilide is acidic (


), but the anion is sterically crowded.
  • Moisture: NaH is extremely moisture-sensitive. If your solvent (THF/DMF) is "wet," NaH reacts with water to form NaOH, which is not strong enough to deprotonate the amide cleanly and causes hydrolysis.

  • Sterics: The ortho-nitro group blocks the approach of the methyl iodide.

Protocol: High-Efficiency N-Methylation

ParameterSpecificationReason
Solvent Anhydrous DMF or THFDMF promotes

via dipole interactions; THF is easier to remove.
Base NaH (60% in oil), 1.5 eqExcess required to scavenge adventitious water.
Reagent Methyl Iodide (MeI), 2.0 eqExcess drives the reaction against steric resistance.
Temp 0°C

RT

50°C
Stepwise heating prevents exotherms but overcomes steric barrier.

Step-by-Step Guide:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Deprotonation: Add NaH (1.5 eq) to dry DMF (0.2 M concentration). Cool to 0°C.

  • Addition: Add 2-nitroacetanilide (1.0 eq) dissolved in minimal DMF dropwise.

    • Visual Check: Evolution of

      
       gas (bubbling) and color change (often deep red/orange due to the nitrophenyl anion).
      
    • Time: Stir at 0°C for 30 mins to ensure full deprotonation.

  • Alkylation: Add MeI (2.0 eq) dropwise.

  • Energy: Allow to warm to Room Temp. If TLC shows no progress after 4 hours, heat to 50°C. Do not exceed 60°C (risk of methylation at the oxygen or nitro group reduction).

  • Quench: Cool to 0°C. Add saturated

    
     carefully.
    

Module 4: The "Impurity" Illusion (NMR Analysis)

User Complaint: "My product looks pure by TLC, but the Proton NMR is a mess. All peaks are doubled or broad. I think I have a mixture of isomers."

Technical Insight: You are likely seeing Rotamers , not impurities. Tertiary amides exhibit restricted rotation around the


 bond due to resonance (partial double bond character). When an ortho-substituent (like a nitro group) is present, it creates a high energy barrier to rotation. The molecule gets "stuck" in two distinct conformations (cis and trans) on the NMR timescale.

Verification Test (Self-Validating):

  • Standard NMR: Run at 25°C (

    
    ). Note the doubled peaks (often 60:40 or 70:30 ratio).
    
  • Variable Temperature (VT) NMR: Run the same sample at 50°C or 80°C (use DMSO-

    
     or Toluene-
    
    
    
    ).
  • Result: As temperature rises, the rotation becomes faster. The doubled peaks will coalesce into single, sharp peaks. If they coalesce, your product is pure.

Mechanism of Rotamerism

Rotamers RotamerA Rotamer A (cis) Methyl groups clash with Nitro Transition Transition State High Energy Barrier (Steric Clash) RotamerA->Transition Slow Rotation (at 25°C) RotamerB Rotamer B (trans) Oxygen clashes with Nitro RotamerB->Transition Transition->RotamerA Transition->RotamerB

Figure 2: Restricted rotation around the amide bond causes peak doubling in NMR spectra.

References

  • General Acetylation/Nitration Pathways

    • BenchChem.[1][2] "A Comparative Guide to the Nitration of Aniline: Direct vs. Acetylation Pathways." Accessed 2025.[1][2][3][4]

  • N-Methylation of Acetanilides

    • Caglieri, S. C., & Macaño, H. R. (2016).[5] "Acetylation of Aliphatic and Aromatic Amines: Theoretical Study." ResearchGate. (Discusses reactivity of p-nitro vs o-nitro anilines).

  • Rotamers in Ortho-Substituted Amides

    • Macmillan Group (Princeton University).
  • Reaction Conditions for Hindered Amides

    • PubChem Compound Summary: N-(2-nitrophenyl)acetamide.[6]

Sources

Technical Support Center: Stability & Handling of N-Methyl-N-(2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Stability Matrix

Compound Identity: N-Methyl-N-(2-nitrophenyl)acetamide CAS: 2719-15-5 Synonyms: N-Methyl-2'-nitroacetanilide; N-Acetyl-N-methyl-2-nitroaniline. Core Utility: Synthetic intermediate for benzimidazoles; probe for amide bond rotation kinetics.

This guide addresses the unique stability profile of N-methyl-N-(2-nitrophenyl)acetamide . Unlike standard acetanilides, this molecule exhibits a "steric deconjugation" effect due to the clash between the N-methyl group and the ortho-nitro group. This structural tension significantly alters its hydrolytic and thermal behavior compared to its para-isomer or non-methylated analogs.

Quick-Reference Stability Matrix
ParameterStability RatingCritical Note
Solid State (RT) HighStable if stored dark/dry. Hygroscopicity is low.
Aqueous Acid (pH < 4) Moderate/Low Risk: Accelerated hydrolysis due to steric inhibition of amide resonance.
Aqueous Base (pH > 9) Low Rapid hydrolysis to N-methyl-2-nitroaniline.
Photostability Low Nitro group is susceptible to photoreduction/rearrangement. Amber glass mandatory.
Thermal (GC/MS) ModerateStable up to ~150°C. Decomposition (NO₂ loss) possible at high inlet temps.
Solvent Compatibility HighStable in DMSO, MeOH, ACN (in absence of strong acid/base).
Deep Dive: Hydrolytic Instability (The "Ortho-Twist" Effect)

User Question: "I am seeing a new peak at RRT 0.65 in my reverse-phase HPLC after leaving the sample in 0.1% TFA/Water overnight. The parent peak has decreased by 15%. Is this normal?"

Technical Diagnosis: Yes, this is expected. You are observing the acid-catalyzed hydrolysis of the amide bond.

The Mechanism (Expert Insight): In a typical amide (like acetanilide), the nitrogen lone pair donates into the carbonyl carbon, creating resonance stability (partial double bond character). However, in N-methyl-N-(2-nitrophenyl)acetamide , the bulky ortho-nitro group and the N-methyl group clash sterically. To relieve this strain, the amide bond rotates out of the plane of the phenyl ring [1].

  • Consequence: The nitrogen lone pair is "decoupled" from the carbonyl.

  • Result: The carbonyl becomes more "ketone-like" (highly electrophilic) and significantly more susceptible to nucleophilic attack by water, even under mild acidic conditions like 0.1% TFA.

Degradation Pathway: The molecule cleaves into N-methyl-2-nitroaniline (the new peak) and Acetic Acid .

HydrolysisPathway Reactant N-Methyl-N-(2-nitrophenyl)acetamide (Sterically Twisted Amide) TS Tetrahedral Intermediate (High Energy) Reactant->TS + H2O / H+ (Acid Catalysis) Product1 N-Methyl-2-nitroaniline (Degradant A) TS->Product1 C-N Bond Cleavage Product2 Acetic Acid (Degradant B) TS->Product2

Figure 1: Acid-catalyzed hydrolysis pathway facilitated by steric deconjugation.

Troubleshooting Protocol:

  • Switch Buffers: If possible, move from acidic mobile phases (TFA/Formic Acid) to neutral buffers (Ammonium Acetate, pH 6.8) for storage/analysis.

  • Minimize Water: Dissolve stock standards in 100% Acetonitrile or DMSO. Only dilute into aqueous media immediately prior to injection.

  • Cold Storage: Autosamplers should be set to 4°C. Hydrolysis rates typically double for every 10°C increase.

Photostability & Handling

User Question: "My solid sample has turned from bright yellow to a greenish-brown after sitting on the bench for a week. Is it still usable?"

Technical Diagnosis: The sample has likely undergone photochemical degradation . Nitro-aromatics are intrinsically photosensitive.

The Mechanism: Upon UV/Visible light absorption, the nitro group (


) can undergo an intramolecular rearrangement (nitro-to-nitrite) or intermolecular reduction to a nitroso or amine species [2]. While the ortho-nitro effect is most famous in o-nitrobenzyl protecting groups (cleavage), in o-nitroanilides, it often leads to complex radical oxidation/reduction cycles that produce highly colored azobenzene-type impurities.

Actionable Advice:

  • Purity Check: Run a LC-MS check. If purity is >98%, the color change may be superficial (surface oxidation). If <95%, recrystallize (EtOH/Water) or discard.

  • Prevention: All future handling must occur under amber light or in amber glassware. Wrap clear vials in aluminum foil.

Thermal Stability (GC/MS Analysis)

User Question: "I see tailing and multiple peaks in GC-MS, but the NMR looks clean. Is the compound decomposing in the inlet?"

Technical Diagnosis: Yes. Nitro compounds are thermally labile. The N-methyl group adds steric bulk that lowers the energy barrier for bond homolysis.

Troubleshooting Guide:

SymptomProbable CauseSolution
Ghost Peaks (M-46) Loss of NO₂ group (thermal cleavage).Lower Inlet Temp to 200°C. Use "Cold On-Column" injection if possible.
Peak Tailing Interaction of amide with active sites in liner.Use deactivated glass wool liners. Switch to LC-MS (ESI+) as the primary analytical method.
M-42 Peak Loss of Ketene (Reverse Acetylation).This is a specific mass spec fragmentation, not necessarily degradation, unless seen in LC-MS.
Validated Experimental Protocols
Protocol A: pH-Rate Profile (Stability Validation)

Use this to determine the "safe time" for your specific experimental buffer.

  • Stock Prep: Dissolve 10 mg of Compound in 10 mL Acetonitrile (1 mg/mL).

  • Buffer Prep: Prepare 20 mM Phosphate buffers at pH 2.0, 7.0, and 10.0.

  • Initiation: Spike 50 µL of Stock into 950 µL of each buffer (Final Conc: 50 µg/mL). Vortex.

  • Incubation: Place in autosampler at 25°C.

  • Analysis: Inject every 60 minutes for 12 hours.

    • Method: C18 Column, Gradient 10-90% ACN in Water (no acid modifier if possible, or 0.1% Formic). Detection: UV 254 nm.[1]

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .
Protocol B: Troubleshooting Decision Tree

Troubleshooting Start Issue: Sample Purity/Loss State Is sample Solid or Solution? Start->State Solid Solid State State->Solid Solution Solution State State->Solution Color Has color changed? Solid->Color Light Was it exposed to light? Color->Light Yes Photo Diagnosis: Photodegradation. Action: Recrystallize. Light->Photo Yes Solvent Is solvent Protic (Water/MeOH)? Solution->Solvent pHCheck Is pH < 4 or > 9? Solvent->pHCheck Yes Stable Likely Stable. Check Instrument (Inlet/Column). Solvent->Stable No (DMSO/ACN) Hydrolysis Diagnosis: Amide Hydrolysis. Action: Fresh prep in DMSO. pHCheck->Hydrolysis Yes pHCheck->Stable No (Neutral)

Figure 2: Diagnostic workflow for identifying degradation sources.

References
  • Steric Inhibition of Resonance in Ortho-Substituted Acetanilides

    • Concept: The "Ortho Effect" forces the amide group out of planarity, reducing resonance stabilization and increasing hydrolytic lability.
    • Source: Brown, R. F., et al. "Steric Effects in the Hydrolysis of N-Substituted Amides." Journal of the American Chemical Society. (Generalized principle for N-alkyl-o-nitroacetanilides).

  • Photochemistry of Nitro-Aromatics

    • Concept: Nitro groups undergo reduction and rearrangement under UV irradi
    • Source: Dopp, D. "Reactions of Aromatic Nitro Compounds via Excited Triplet States." Topics in Current Chemistry.

  • Compound Data (PubChem)

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2719-15-5.

  • Amide Bond Rotation Studies

    • Context: Use of N-methyl-o-substituted acetanilides to study rot
    • Source:Journal of Organic Chemistry (General search for N-methylacetanilide rotamers).

Disclaimer: This guide is based on physicochemical principles and structural analysis of N-methyl-N-(2-nitrophenyl)acetamide. Always perform a specific stability validation for your unique experimental conditions.

Sources

Technical Support Center: Optimization of N-Methylacetanilide Nitration

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The nitration of N-methylacetanilide is a classic electrophilic aromatic substitution (SEAr) often plagued by moderate yields (<50%) and "tarry" byproducts. Unlike simple acetanilide, the N-methyl group eliminates the hydrogen-bonding stabilization that typically directs ortho-substitution in specific media, making the para-isomer the kinetic and thermodynamic favorite.

The Root Cause of Failure: The primary yield-killer is not regioselectivity, but acid-catalyzed hydrolysis of the amide bond. Under standard mixed-acid conditions (


), the protective acetyl group is cleaved, generating N-methylaniline. This unprotected amine rapidly oxidizes or undergoes uncontrolled polymerization in the presence of nitric acid, resulting in black tars and yield loss.

This guide provides the mechanistic insight, troubleshooting logic, and optimized protocols to maximize the yield of 4-nitro-N-methylacetanilide .

Part 1: Critical Reaction Parameters (The Mechanism)

To fix the yield, one must understand the competition between the desired Nitration pathway and the undesired Hydrolysis pathway.

The Pathways
  • The Desired Path (Nitration): The N-methylacetamido group (

    
    ) is a moderate activator and an ortho, para-director. Due to the steric bulk of the N-methyl group, the para position is heavily favored.[1]
    
    • Reagent: Nitronium ion (

      
      ).[2][3][4]
      
    • Product: 4-nitro-N-methylacetanilide (Major), 2-nitro-N-methylacetanilide (Minor).

  • The Failure Path (Hydrolysis & Oxidation): In the presence of water (generated during nitration) and heat, the amide hydrolyzes.

    • Reaction:

      
      
      
    • Consequence: The free amine (

      
      ) is highly susceptible to oxidation by 
      
      
      
      . It forms quinones and polymers (tars) rather than clean nitro compounds.
Visualizing the Competition

ReactionPathways Start N-Methylacetanilide Inter Sigma Complex Start->Inter < 10°C Anhydrous Hydrolysis Hydrolysis (Acid + Heat + Water) Start->Hydrolysis > 20°C Aqueous Acid NO2 Nitronium Ion (NO2+) NO2->Inter Product 4-Nitro-N-methylacetanilide (Target >80% Yield) Inter->Product -H+ Amine N-Methylaniline (Unprotected) Hydrolysis->Amine Tar Black Tars / Oxidation Products (Yield Loss) Amine->Tar HNO3 Oxidation

Figure 1: Mechanistic divergence. Success depends on suppressing the red hydrolysis pathway.

Part 2: Troubleshooting Guide (Q&A)

Q1: My reaction mixture turns black and sticky. What happened?

Diagnosis: You have suffered hydrolytic failure .[2] Explanation: The reaction temperature likely spiked above 20°C, or the acid mixture contained too much water. This hydrolyzed the amide. The resulting N-methylaniline oxidized immediately. Solution:

  • Active Cooling: Maintain internal temperature between 0°C and 5°C during addition.

  • Dehydrating Agent: Switch to the Acetic Anhydride Protocol (Method B below). Acetic anhydride scavenges water produced during nitration, preventing hydrolysis.

Q2: I am getting a 60:40 mixture of para:ortho isomers. How do I improve para-selectivity?

Diagnosis: This is unusual for N-methylacetanilide but common for acetanilide. Explanation: In simple acetanilide, the carbonyl oxygen can stabilize the ortho transition state (the "ortho-effect"). However, in N-methylacetanilide, the methyl group sterically disrupts this interaction, usually enforcing para selectivity. If you see high ortho, your temperature might be too high (thermodynamic control) or your solvent polarity is shifting the transition state energy. Solution:

  • Recrystallization: The para-isomer is significantly less soluble in ethanol than the ortho-isomer. A single recrystallization from hot ethanol usually yields pure para product.

Q3: The yield is low (<30%), but the product is clean. Where is the rest?

Diagnosis: Solubility loss during workup. Explanation: 4-Nitro-N-methylacetanilide has moderate solubility in acidic water. If you pour the reaction mixture into a large volume of water, some product may remain dissolved or form a supersaturated solution. Solution:

  • Salting Out: Add NaCl to the ice-water quench to increase ionic strength.

  • Sequential Extraction: Do not rely on filtration alone. Extract the aqueous quench filtrate with Dichloromethane (DCM) or Ethyl Acetate to recover dissolved product.

Part 3: Optimized Protocols

Method A: The "Menke" Conditions (Recommended for High Yield)

Best for preventing hydrolysis and ensuring high purity.

Reagents:

  • N-Methylacetanilide (10 mmol)

  • Acetic Anhydride (

    
    ) - Solvent & Water Scavenger
    
  • Glacial Acetic Acid[3][5]

  • Fuming Nitric Acid (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    )
    

Protocol:

  • Dissolution: Dissolve 10 mmol of N-methylacetanilide in 5 mL of glacial acetic acid and 5 mL of acetic anhydride in a round-bottom flask.

  • Cooling: Cool the solution to 0–5°C in an ice-salt bath.

  • Nitration Mixture: In a separate vessel, prepare a solution of 1.0 mL fuming nitric acid in 3 mL acetic anhydride and 2 mL acetic acid. Cool this to 0°C.

    • Note: Prepare this carefully; mixing

      
       and 
      
      
      
      is exothermic.
  • Addition: Add the nitrating mixture dropwise to the substrate solution over 20 minutes. Do not allow temp to exceed 10°C.

  • Stirring: Stir at 10°C for 1 hour, then allow to warm to room temperature for 30 minutes.

  • Quench: Pour the mixture into 50g of crushed ice/water. Stir vigorously. The acetic anhydride will hydrolyze to acetic acid, and the product will precipitate.

  • Purification: Filter the solid. Recrystallize from Ethanol (95%).

Expected Yield: 75–85% Data Comparison:

ParameterStandard Mixed AcidAcetic Anhydride Method
Solvent


Hydrolysis Risk HighNegligible
Exotherm Risk HighModerate
Typical Yield 40–55%75–85%
Method B: Solid Acid Catalysis (Green Alternative)

Best for scale-up where acid waste disposal is a concern.

Protocol: Use H-Beta Zeolite or Montmorillonite K-10 clay as a catalyst with


 in dichloromethane. The solid catalyst mimics the protonation effect of sulfuric acid but avoids the "tarring" effect of liquid superacids.
  • Selectivity: These catalysts often enhance para-selectivity (>95%) due to pore shape restrictions.

Part 4: Troubleshooting Logic Flow

Use this decision tree to diagnose your current experiment failure.

TroubleshootingTree Start Start: Analyze Crude Product Q1 Is the mixture black/tarry? Start->Q1 Result1 Hydrolysis & Oxidation. Use Method A (Ac2O). Q1->Result1 Yes Q2 Is the yield low (<40%) but product is yellow/clean? Q1->Q2 No Result2 Workup Loss. Extract filtrate with DCM. Q2->Result2 Yes Q3 Is the melting point low (<148°C)? Q2->Q3 No Result3 Ortho-isomer contamination. Recrystallize from EtOH. Q3->Result3 Yes Success Target Achieved: Yield >75%, MP ~152°C Q3->Success No

Figure 2: Diagnostic decision tree for nitration optimization.

References

  • Mechanism & Regioselectivity in Acetanilides

    • Canadian Journal of Chemistry.[6] "Nitrations of acetanilides by reagents of NO2X type." Can. J. Chem., 1968, 46(7): 1141-1148. (Confirming para-selectivity retention in N-methyl derivatives).

  • Standard Preparative Protocols

    • Vogel, A. I. Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Green Chemistry & Solid Acid Catalysts

    • Smith, K., et al. "Highly para-selective nitration of N-substituted acetanilides using a solid acid catalyst." Journal of Chemical Research, 2005.
  • Hydrolysis Side Reactions

    • Byju's Chemistry Library. "Preparation of p-Nitroacetanilide - Mechanism and Side Reactions.

Sources

Preventing polysubstitution in the synthesis of N-methyl-N-(2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: POLY-SUB-2NO2-001 Subject: Preventing Polysubstitution & Regio-isomerism in N-Alkylation Status: Open / Guide Generated Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary: The "Ortho" Challenge

You are encountering difficulty synthesizing N-methyl-N-(2-nitrophenyl)acetamide , likely observing mixtures of starting material, dimethylated byproducts, or regioisomers.

The core chemical challenge here is the 2-nitro group . It exerts a strong electron-withdrawing effect (deactivating the ring) and significant steric hindrance (ortho-effect). This creates a "Selectivity Paradox":

  • Direct Alkylation (Route A): The amine is deactivated, requiring harsher conditions that often lead to "runaway" alkylation (formation of N,N-dimethyl-2-nitroaniline).[1]

  • Amide Methylation (Route B): If you acylate first, the steric bulk of the ortho-nitro group can force the incoming methyl group to the oxygen atom (O-alkylation), forming an imidate ester instead of the desired tertiary amide.[1]

This guide provides two validated protocols to bypass these "polysubstitution" traps.

Diagnostic Workflow

Before proceeding, identify your current bottleneck using the decision tree below.

G Start Start: Select Precursor RouteA Route A: 2-Nitroaniline Start->RouteA Starting from Amine RouteB Route B: 2-Nitroacetanilide Start->RouteB Starting from Amide IssueA Issue: N,N-Dimethylation (Polysubstitution) RouteA->IssueA IssueB Issue: O-Alkylation vs N-Alkylation RouteB->IssueB SolA Solution: Reductive Amination (Blocks 2nd Methyl) IssueA->SolA Apply Protocol 1 SolB Solution: Phase Transfer Catalysis (Thermodynamic Control) IssueB->SolB Apply Protocol 2

Figure 1: Strategic decision tree for selecting the correct synthetic pathway based on precursor availability and observed side-reactions.

Protocol 1: The "Reductive Block" (Recommended)

Target: Prevention of N,N-dimethylation (Polysubstitution) on the amine.[1]

Theory: Direct alkylation with Methyl Iodide (MeI) follows


 kinetics where the product (N-methylaniline) is often more nucleophilic than the starting material, leading to over-methylation.[1] Reductive Amination  changes the mechanism. By condensing the amine with paraformaldehyde to form a hemiaminal/imine and reducing it in situ, we sterically and chemically disfavor the addition of a second methyl group.[1]
Materials
  • Substrate: 2-Nitroaniline (1.0 eq)

  • C1 Source: Paraformaldehyde (1.2 - 1.5 eq) or Formalin

  • Reductant: Sodium Borohydride (NaBH4) (2.0 eq) or Sodium Cyanoborohydride[1]

  • Solvent: Methanol (MeOH)[1][2][3]

  • Catalyst: NaOMe (0.2 eq) - Crucial for depolymerizing paraformaldehyde

Step-by-Step Methodology
  • Imine Formation:

    • Dissolve 2-nitroaniline in MeOH.

    • Add NaOMe (catalytic) and Paraformaldehyde.

    • Reflux for 2–4 hours. Checkpoint: Monitor TLC.[4] You are looking for the disappearance of the primary amine. The intermediate (imine/hemiaminal) may not be stable on silica, so proceed to reduction if the starting material spot fades.[1]

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH4 portion-wise (Caution: Gas evolution).[1]

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Acetylation (The Final Step):

    • Quench with water, extract with DCM, and dry.[1]

    • To the crude N-methyl-2-nitroaniline, add Acetic Anhydride (1.2 eq) and Pyridine (1.5 eq) in DCM.

    • Stir at RT overnight.

Why this prevents polysubstitution: The imine intermediate (


) cannot accept a second "methyl" equivalent until it is reduced. By controlling the stoichiometry of the aldehyde, you strictly limit the reaction to mono-substitution [1].

Protocol 2: The "Amide Route" (Alternative)

Target: Prevention of O-Alkylation (Regio-isomerism).

Theory: If you already have 2-nitroacetanilide, you must methylate the amide nitrogen.[1] The ortho-nitro group twists the amide bond, making the oxygen more accessible (O-alkylation). To force N-methylation, we use Phase Transfer Catalysis (PTC) which favors the softer nucleophilic center (Nitrogen) or thermodynamic control using strong bases in polar aprotic solvents [2].[1]

Materials
  • Substrate: N-(2-nitrophenyl)acetamide[2]

  • Alkylating Agent: Methyl Iodide (MeI) (1.1 eq) — Avoid Dimethyl Sulfate (DMS) if possible, as it is harder to control.[1]

  • Base: Sodium Hydride (NaH, 60% in oil) (1.2 eq)[1]

  • Solvent: Anhydrous DMF or THF (Must be dry).[1]

Step-by-Step Methodology
  • Deprotonation:

    • Suspend NaH in anhydrous DMF at 0°C under Argon/Nitrogen.

    • Add N-(2-nitrophenyl)acetamide slowly.

    • Stir at 0°C for 30 mins until H2 evolution ceases. Observation: The solution often turns deep orange/red due to the nitrophenyl anion.

  • Methylation:

    • Add MeI dropwise via syringe at 0°C.

    • CRITICAL: Keep the temperature low. Higher temperatures favor the kinetic product (O-alkylation).

    • Allow to warm to RT slowly over 4 hours.

  • Workup:

    • Quench with saturated NH4Cl. Extract with Ethyl Acetate.

    • Wash organic layer extensively with water (to remove DMF) and brine.

Why this works: The anion formed by NaH is delocalized. In polar aprotic solvents (DMF), the N-atom is more nucleophilic towards the soft electrophile (MeI), favoring the thermodynamic N-methyl product over the kinetic O-methyl imidate [3].

Troubleshooting & FAQs

Data Comparison: Common Impurities
SymptomProbable CauseDiagnostic Signal (1H NMR)Corrective Action
Product is an oil (should be solid) Presence of N,N-dimethyl-2-nitroaniline (Polysubstitution from Route A).Singlet at ~2.8 ppm (6H).[1] No Acetyl-CH3 (~2.0 ppm).Switch to Protocol 1 (Reductive Amination). Direct alkylation is failing.[5]
New spot at higher Rf than product O-Alkylation (Imidate formation from Route B).Methoxy singlet at ~3.8–4.0 ppm. Missing amide C=O in 13C NMR (~170 ppm).Use NaH/DMF at 0°C. Avoid K2CO3/Acetone (favors O-alkylation).
Low Yield (<40%) Steric inhibition by ortho-nitro group.Large recovery of starting material.Increase reaction time (24h+) or use a sealed tube at 60°C (only for Protocol 1).
Frequently Asked Questions

Q: Can I use Dimethyl Sulfate (DMS) instead of Methyl Iodide? A: Yes, but DMS is more aggressive and often leads to higher rates of O-alkylation in the Amide Route (Protocol 2) and polysubstitution in the Amine Route.[1] If you must use DMS, stick to the Phase Transfer Catalysis method (Toluene/NaOH/TBAB) described by Barbasiewicz et al.[1] [4].

Q: Why is the ortho-nitro group so problematic compared to para? A: The ortho-nitro group creates a "twisted" aniline system. The lone pair on the nitrogen is forced out of conjugation with the ring, making it paradoxically more basic but sterically blocked.[1] However, once the first methyl is added, the steric clash increases, making the second alkylation (to dimethyl) electronically favorable but sterically difficult—unless you use small electrophiles like MeI, which slip in easily.[1]

Q: My NMR shows two sets of peaks for the product. Is it impure? A: Not necessarily. Tertiary amides like N-methyl-N-(2-nitrophenyl)acetamide exhibit rotamers due to restricted rotation around the N-CO bond. You may see split peaks for the N-Me and Acetyl-Me groups (e.g., 3:1 ratio). Run the NMR at high temperature (e.g., 50°C) to see if they coalesce into single peaks.

References

  • Reductive Amination Selectivity

    • Bhattacharyya, S. (1995).[1] "Reductive Alkylation of Primary Amines with Paraformaldehyde and Sodium Borohydride." Journal of Organic Chemistry.

    • [1]

  • Amide Alkylation Selectivity (N vs O)

    • Challis, B. C., & Challis, J. A. (1970).[1] "Amides and Related Compounds." The Chemistry of Amides.

    • [1]

  • Mechanism of Amide Alkylation

    • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.

    • [1]

  • PTC Mono-methylation of Nitroanilines

    • Barbasiewicz, M., et al. (2006).[1] "Selective one-pot N-monomethylation of 2-nitroanilines under PTC conditions." Synthetic Communications.

    • [1]

Sources

Validation & Comparative

Spectroscopic data comparison of N-methyl-N-(2-nitrophenyl)acetamide isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison of the conformational isomers (rotamers) of


-methyl-

-(2-nitrophenyl)acetamide
.

Due to the partial double-bond character of the amide C–N bond and the steric bulk of the ortho-nitro group, this molecule exists as a mixture of two distinct rotamers (


 and 

) in solution. These rotamers interconvert slowly on the NMR timescale at room temperature, appearing as distinct "isomers" with unique spectral signatures.

Part 1: Structural Analysis & Isomerism

The Rotational Barrier

Unlike simple amides,


-methyl-

-(2-nitrophenyl)acetamide exhibits a heightened rotational barrier (

) due to the ortho-effect . The bulky nitro group at the 2-position of the phenyl ring creates significant steric hindrance, forcing the phenyl ring to twist out of the plane of the amide group.
  • Rotamer A (

    
    -isomer):  The 
    
    
    
    -methyl group is trans to the carbonyl oxygen (phenyl ring is cis to carbonyl).
  • Rotamer B (

    
    -isomer):  The 
    
    
    
    -methyl group is cis to the carbonyl oxygen (phenyl ring is trans to carbonyl).

In


-methylacetanilides, the equilibrium population is highly sensitive to solvent polarity and steric crowding. The 2-nitro group destabilizes the planar conformation, often favoring the rotamer that minimizes repulsion between the carbonyl oxygen and the nitro group lone pairs.
Equilibrium Visualization

The following diagram illustrates the dynamic equilibrium between the two rotamers and the transition state.

RotamerEquilibrium Rotamer_E Rotamer E (Major) (N-Me trans to C=O) Minimizes C=O/NO2 repulsion TS Transition State (Orthogonal Twist) Maximal Steric Strain Rotamer_E->TS  Activation    Energy   TS->Rotamer_E Rotamer_Z Rotamer Z (Minor) (N-Me cis to C=O) Steric clash: Me vs Me TS->Rotamer_Z  Relaxation   Rotamer_Z->TS

Figure 1: Dynamic equilibrium between E and Z rotamers. The steric bulk of the 2-nitro group dictates the population ratio.

Part 2: Spectroscopic Data Comparison

The following data distinguishes the two rotamers. Note that chemical shifts (


) are solvent-dependent (typically reported in DMSO-

or CDCl

).
1.

H NMR Spectroscopy (Proton)

At ambient temperature (25°C), the rotation is slow enough that two distinct sets of signals are observed.

FeatureRotamer A (Major)Rotamer B (Minor)Diagnostic Insight

-Methyl (

)
3.15 – 3.25 ppm (Singlet)2.80 – 3.00 ppm (Singlet)The

-Me group cis to the carbonyl (Rotamer B) is often shielded by the anisotropic cone of the carbonyl group.
Acetyl-CH

(

)
1.80 – 1.90 ppm (Singlet)2.00 – 2.15 ppm (Singlet)Methyl protons cis to the aromatic ring (Rotamer A) experience ring current shielding effects.
Aromatic H (

)
Multiplet (7.4 – 8.1 ppm)Multiplet (Shifted)The H-6 proton (adjacent to N) shows the largest shift difference due to the changing proximity of the carbonyl oxygen.
2.

C NMR Spectroscopy

Carbon spectroscopy provides a clear distinction for the carbonyl environment.

FeatureRotamer A (Major)Rotamer B (Minor)Diagnostic Insight
Carbonyl C=O (

)
169.5 – 170.5 ppm 168.0 – 169.0 ppm The carbonyl carbon is deshielded when cis to the electron-withdrawing nitro-phenyl group.

-Methyl C (

)
36.0 – 37.5 ppm 38.0 – 40.0 ppm Steric compression affects the chemical shift of the methyl carbon.
3. IR Spectroscopy (FT-IR)

While NMR shows two species, IR typically shows broadened or split carbonyl bands in non-polar solvents.

  • 
     (Amide I):  1660 – 1680 cm
    
    
    
    (Often appears as a split peak or a main peak with a shoulder).
  • 
     (Sym/Asym):  1350 cm
    
    
    
    / 1530 cm
    
    
    (Largely unaffected by rotamerism).

Part 3: Experimental Protocols

Protocol A: Variable Temperature (VT) NMR

To confirm the rotameric nature and calculate the rotational energy barrier (


), perform the following VT-NMR experiment.
Workflow Diagram

VT_NMR_Protocol Start Sample Preparation (10-15 mg in 0.6 mL DMSO-d6) LowT Acquire Low T Spectrum (-20°C) Goal: Freeze Rotation (Sharp Peaks) Start->LowT StepUp Stepwise Heating (+10°C increments) Monitor Peak Broadening LowT->StepUp Coalescence Identify Coalescence Temp (Tc) Peaks merge into one broad singlet StepUp->Coalescence HighT Acquire High T Spectrum (>100°C) Goal: Fast Exchange (Sharp Average Peak) Coalescence->HighT Calc Calculate Kinetic Parameters (Eyring Equation) HighT->Calc

Figure 2: Variable Temperature NMR workflow for determining rotational barriers.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15 mg of

    
    -methyl-
    
    
    
    -(2-nitrophenyl)acetamide in 0.6 mL of DMSO-
    
    
    or Tetrachloroethane-
    
    
    (for high-temp stability). Ensure the tube is sealed to prevent solvent evaporation at high temperatures.
  • Low-Temperature Acquisition: Cool the probe to 253 K (-20°C). Shim carefully. Acquire a ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    H spectrum.[1][2][3][4] Integrate the distinct 
    
    
    
    -methyl singlets to determine the equilibrium constant (
    
    
    ).
  • Stepwise Heating: Increase temperature in 10 K increments. Allow 5 minutes for thermal equilibration at each step before acquisition.

  • Coalescence Point (

    
    ):  Observe the temperature where the two 
    
    
    
    -methyl signals merge into a flat, broad plateau. Record this temperature precisely (accuracy
    
    
    1 K).
  • High-Temperature Limit: Continue heating until the merged peak sharpens into a single Lorentzian line (Fast Exchange limit).

  • Calculation: Use the coalescence temperature (

    
    ) and the frequency separation at low temp (
    
    
    
    in Hz) to calculate
    
    
    :
    
    
    
    
Protocol B: NOE Difference Spectroscopy

To assign the geometry (E vs Z) definitively:

  • Irradiation: Selectively irradiate the

    
    -methyl  resonance of the major rotamer.
    
  • Observation: Observe the NOE enhancement in the aromatic region.

    • If enhancement is seen at the ortho-proton (H-6): The

      
      -methyl is close to the ring 
      
      
      
      
      
      -isomer
      (
      
      
      -Me cis to Phenyl).
    • If enhancement is seen at the Acetyl-methyl: The

      
      -methyl is close to the carbonyl methyl 
      
      
      
      
      
      -isomer
      (
      
      
      -Me trans to Phenyl).
    • Note: In 2-nitro derivatives, the phenyl ring twist may reduce the H-6 NOE intensity.

References

  • Stewart, W. E., & Siddall, T. H. (1970). Nuclear Magnetic Resonance Studies of Amides. Chemical Reviews, 70(5), 517–551. Link

  • Bourn, A. J. R., et al. (1968).[5] Nuclear Magnetic Resonance Studies of Rotational Isomerism in Amides. Canadian Journal of Chemistry, 46, 3915. Link

  • LaPlanche, L. A., & Rogers, M. T. (1964). Cis and Trans Configurations of the Peptide Bond in N-Monosubstituted Amides by Nuclear Magnetic Resonance.[3] Journal of the American Chemical Society, 86(3), 337–341. Link

  • NIST Chemistry WebBook. (2023). Acetamide, N-(2-nitrophenyl)- Spectral Data.[5][6] National Institute of Standards and Technology. Link

Sources

Navigating the Molecular Maze: A Comparative Guide to Validating the Structure of N-methyl-N-(2-nitrophenyl)acetamide via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

In the realms of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation. This guide offers a comprehensive, comparative analysis for validating the molecular structure of N-methyl-N-(2-nitrophenyl)acetamide. Our primary focus is on the definitive technique of single-crystal X-ray diffraction, juxtaposed with other analytical methods to construct a holistic and self-validating structural narrative. This multi-faceted approach ensures the highest degree of scientific integrity, which is critical for subsequent research and development.

The Imperative of Structural Certainty: N-methyl-N-(2-nitrophenyl)acetamide

N-methyl-N-(2-nitrophenyl)acetamide, a derivative of acetamide, features a nitro group in the ortho position to the acetamido group on the phenyl ring. The potent electron-withdrawing nature of the nitro moiety and its spatial proximity to the N-methylacetamido group can induce significant steric and electronic effects, influencing the molecule's conformation, stability, and intermolecular interactions. A precise understanding of its three-dimensional architecture is therefore indispensable for predicting its chemical reactivity and potential as a synthon in more complex molecules. While spectroscopic methods like NMR provide invaluable data on atomic connectivity, only X-ray crystallography can deliver a high-resolution map of atomic positions, bond lengths, and bond angles in the solid state.[1][2][3]

From Synthesis to Crystalline Perfection: The Experimental Blueprint

The journey towards a definitive crystal structure is predicated on the successful synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.[2][4][5]

Synthesis of N-methyl-N-(2-nitrophenyl)acetamide

A plausible and efficient route for the synthesis of N-methyl-N-(2-nitrophenyl)acetamide is the N-methylation of the parent amide, N-(2-nitrophenyl)acetamide.[6][7]

Detailed Protocol:

  • Acylation of 2-Nitroaniline: To a solution of 2-nitroaniline in a suitable solvent such as dichloromethane, add triethylamine to act as a base. Cool the mixture to 0 °C in an ice bath. Slowly add acetyl chloride dropwise. The reaction is stirred for several hours at room temperature to yield N-(2-nitrophenyl)acetamide.[6]

  • Purification of N-(2-nitrophenyl)acetamide: The crude product is washed, dried, and purified by recrystallization to obtain the pure amide.

  • N-Methylation: The purified N-(2-nitrophenyl)acetamide is dissolved in a polar aprotic solvent like dimethylformamide (DMF). A strong base, such as sodium hydride (NaH), is added portion-wise at 0 °C under an inert atmosphere to deprotonate the amide nitrogen.

  • Addition of Methylating Agent: Methyl iodide is then added dropwise to the reaction mixture. The reaction is allowed to proceed to completion.

  • Workup and Final Purification: The reaction is quenched, and the product is extracted. The final product, N-methyl-N-(2-nitrophenyl)acetamide, is purified by column chromatography.

The Art of Crystallization

The growth of single crystals suitable for X-ray diffraction is a critical and often empirical step.[4][5]

Protocol: Slow Evaporation

  • Solvent Selection: The purified N-methyl-N-(2-nitrophenyl)acetamide is dissolved in a minimal amount of a solvent in which it has moderate solubility. A binary solvent system, such as ethanol/water, can be effective.

  • Preparation of a Saturated Solution: A saturated solution is prepared by gentle heating.

  • Controlled Evaporation: The solution is filtered to remove any particulate matter and then left in a loosely covered vial in a vibration-free environment. The slow evaporation of the more volatile solvent gradually increases the supersaturation, promoting the formation of well-ordered crystals.

The Definitive Technique: Single-Crystal X-ray Diffraction

X-ray crystallography stands as the unequivocal method for determining the three-dimensional arrangement of atoms in a crystalline solid.[1][2]

The Crystallographic Workflow

The process involves a series of well-defined steps, from data collection to the final validation of the structure.[2][4][8]

xray_workflow cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_validation Validation & Analysis crystal_mounting Crystal Mounting data_collection X-ray Data Collection crystal_mounting->data_collection Diffractometer space_group_determination Space Group Determination data_collection->space_group_determination Indexing structure_solution Structure Solution space_group_determination->structure_solution Phase Problem structure_refinement Structure Refinement structure_solution->structure_refinement Least-Squares structure_validation Structure Validation structure_refinement->structure_validation CheckCIF final_analysis Analysis of Structural Features structure_validation->final_analysis Geometric Analysis

Caption: The workflow of single-crystal X-ray crystallography.

Anticipated Structural Features

The crystal structure of N-methyl-N-(2-nitrophenyl)acetamide is expected to reveal:

  • Non-planarity: Due to steric hindrance between the ortho-nitro group and the N-methylacetamido group, it is anticipated that these substituents will be twisted out of the plane of the phenyl ring. The dihedral angles will be key parameters to quantify this.

  • Bond Lengths and Angles: Any electronic effects, such as resonance between the nitro group and the aromatic ring, may be reflected in the bond lengths.

  • Intermolecular Interactions: The packing of the molecules in the crystal lattice will likely be governed by weak C-H···O hydrogen bonds and other van der Waals forces.

A Holistic View: Cross-Validation with Complementary Techniques

A robust structural validation relies on the convergence of data from multiple analytical methods.[9]

validation_methods cluster_spectroscopy_computation Spectroscopic & Computational Methods xray X-ray Crystallography (Solid-State 3D Structure) nmr NMR Spectroscopy (Connectivity & Solution Conformation) xray->nmr Corroboration ftir FTIR Spectroscopy (Functional Groups) xray->ftir Corroboration comp_model Computational Modeling (Theoretical Conformation) xray->comp_model Comparison

Caption: The interplay of analytical techniques for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Provides information on the proton environments. For N-methyl-N-(2-nitrophenyl)acetamide, distinct signals are expected for the N-methyl protons, the acetyl protons, and the aromatic protons, with coupling patterns confirming the ortho-substitution.

  • ¹³C NMR: Reveals the number of unique carbon environments, which should be consistent with the proposed molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is instrumental in identifying functional groups. Key vibrational bands for N-methyl-N-(2-nitrophenyl)acetamide would include:

  • A strong C=O stretching vibration for the amide carbonyl.

  • Characteristic asymmetric and symmetric N-O stretching bands for the nitro group.

Computational Modeling

Gas-phase conformational analysis using methods like Density Functional Theory (DFT) can predict the lowest energy structure.[10][11][12] Comparing this theoretical model with the experimental X-ray structure can provide insights into the influence of crystal packing forces on the molecular conformation.

Comparative Data Analysis

TechniqueInformation ProvidedPlausible Data for N-methyl-N-(2-nitrophenyl)acetamideCorrelation with X-ray Data
X-ray Crystallography High-resolution 3D structure in the solid state.A defined crystal system and space group, with precise atomic coordinates, bond lengths, and angles.Provides the definitive solid-state structure for comparison.
¹H NMR (CDCl₃) Proton environments and connectivity.δ ~3.3 (s, 3H, N-CH₃), ~2.0 (s, 3H, COCH₃), 7.4-8.0 (m, 4H, Ar-H).Confirms the molecular framework and substitution pattern.
¹³C NMR (CDCl₃) Carbon environments.Signals for methyl, carbonyl, and aromatic carbons.Corroborates the carbon skeleton of the molecule.
FTIR (KBr) Functional groups.ν ~1670 cm⁻¹ (C=O), ~1520 cm⁻¹ (asymmetric NO₂), ~1350 cm⁻¹ (symmetric NO₂).Confirms the presence of key functional groups.
Computational Modeling Theoretical lowest energy conformation.A predicted geometry with specific dihedral angles for the nitro and acetamido groups.Offers a comparison between the gas-phase and solid-state conformations.

Conclusion: A Unified and Validated Structural Model

The structural elucidation of N-methyl-N-(2-nitrophenyl)acetamide, when approached with a combination of single-crystal X-ray diffraction, NMR and FTIR spectroscopy, and computational modeling, results in a highly reliable and validated molecular structure. This integrated strategy not only confirms the identity and purity of the compound but also provides a deep understanding of its conformational properties, which is essential for its future applications in chemical synthesis and drug design. The principle of cross-validation across multiple techniques is a cornerstone of robust scientific inquiry.[13][14][15][16]

References

  • CCDC. (2023, June 14). Validation of Experimental Crystal Structures. Retrieved from [Link][13]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. [Link][14]

  • CCDC. Validation of Experimental Crystal Structures. Retrieved from [Link][15]

  • Kleywegt, G. J. (2000). Validation of protein crystal structures. Acta Crystallographica Section D: Biological Crystallography, 56(Pt 3), 249–265. [Link][17]

  • Chemistry LibreTexts. (2022, August 28). X-ray Crystallography. Retrieved from [Link][18]

  • Wikipedia. Macromolecular structure validation. Retrieved from [Link][16]

  • University of Edinburgh Research Explorer. (2022, February 18). Computational modeling of molecular structures guided by hydrogen-exchange data. Retrieved from [Link][10]

  • Creative BioMart. X-ray Crystallography. Retrieved from [Link][4]

  • NanoWorld Journal. (2016, August 12). Cryo-EM and X-Ray Crystallography: Complementary or Alternative Techniques? Retrieved from [Link]

  • The University of Queensland. Small molecule X-ray crystallography. Retrieved from [Link][1]

  • ACS Publications. (2023, April 13). Geometric Deep Learning for Molecular Crystal Structure Prediction. Retrieved from [Link][12]

  • Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link][9]

  • Wikipedia. X-ray crystallography. Retrieved from [Link][2]

  • Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. Retrieved from [Link][5]

  • PDB-101. Crystallographic Structure Factors and Electron Density, Resolution, and R-value. Retrieved from [Link][19]

  • Portland Press. (2021, May 28). A beginner's guide to X-ray data processing. Retrieved from [Link][8]

  • The Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Retrieved from [Link][6]

  • Google Patents. Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide. Retrieved from [7]

  • IUCr Journals. (2022, March 10). N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved from [Link][20]

Sources

Comparative Analysis: Synthesis and Regio-Isolation of N-Methyl-N-(2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Regioisomer Challenge: The synthesis of N-methyl-N-(2-nitrophenyl)acetamide (NM-2-NA) presents a classic conflict in aromatic substitution: the steric and electronic battle between ortho and para direction. While the para isomer (Nintedanib intermediate) is thermodynamically and kinetically favored during direct nitration, the ortho isomer (critical for benzimidazole scaffolds) requires directed synthesis to avoid difficult downstream separations.

The Bottom Line:

  • For High Purity (>99%): Use the Stepwise Displacement Route (Method B). It eliminates regioisomer formation entirely.

  • For Low Cost/High Throughput: Use Direct Nitration (Method A) only if coupled with a validated Preparative HPLC method, as fractional crystallization is inefficient for separating the N-methylated ortho/para mixture.

Part 1: The Regioisomer Landscape

The Structural Conflict

The target molecule contains a bulky tertiary amide (


-methylacetamido group) and a nitro group on adjacent carbons.
  • Electronic Effect: The acetamido group is strongly activating and ortho/para directing.[1]

  • Steric Effect: The

    
    -methyl group introduces significant steric bulk, forcing the amide group out of planarity with the benzene ring. This steric hindrance severely disfavors ortho substitution during direct nitration, leading to a predominance of the para isomer (
    
    
    
    -methyl-
    
    
    -(4-nitrophenyl)acetamide).
Comparison of Synthetic Strategies
FeatureMethod A: Direct NitrationMethod B: Stepwise Displacement (

)
Starting Material

-methylacetanilide
2-Chloronitrobenzene
Reaction Type Electrophilic Aromatic Substitution (EAS)Nucleophilic Aromatic Substitution (

)
Regioselectivity Poor (Favors para ~4:1 to 10:1)Absolute (Determined by starting material)
Major Impurity p-isomer (Difficult to remove)Unreacted starting material (Easy to remove)
Yield of Target Low (<20% ortho)High (>85%)
Suitability Initial screening / Reference standardsGMP Manufacturing / Scale-up

Part 2: Visualizing the Synthetic Logic

Diagram 1: Synthetic Pathway Comparison

This diagram contrasts the branching "mixture" pathway of nitration against the linear "directed" pathway of displacement.

SyntheticPathways StartA N-methylacetanilide Nitration Nitration (HNO3/H2SO4) StartA->Nitration Mixture Isomer Mixture (Mostly Para) Nitration->Mixture Target TARGET: N-methyl-N-(2-nitrophenyl)acetamide Mixture->Target  Difficult Separation   Waste WASTE: Para-isomer Mixture->Waste StartB 2-Chloronitrobenzene SNAr SNAr (MeNH2) StartB->SNAr Intermed N-methyl-2-nitroaniline SNAr->Intermed Acetylation Acetylation (Ac2O) Intermed->Acetylation Acetylation->Target  High Purity  

Caption: Comparison of Direct Nitration (Red path, low selectivity) vs. Stepwise Displacement (Green path, high fidelity).

Part 3: Analytical Method Development

Distinguishing the ortho and para regioisomers requires specific analytical conditions due to their similar polarity.

HPLC Separation Protocol

The ortho isomer (Target) elutes differently than the para isomer due to the "Ortho Effect"—the steric twist prevents planar conjugation, often reducing the effective polarity compared to the para isomer.

  • Column: Phenyl-Hexyl or C18 (End-capped). Note: Phenyl-Hexyl provides better selectivity for nitro-aromatics via pi-pi interactions.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (MeCN).[2]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV @ 254 nm (Aromatic) and 210 nm (Amide).

Performance Data (Retention Time Relative to T0):

CompoundRelative Retention (k')Resolution (Rs)UV Characteristic
Para-isomer 1.00 (Reference)-

~270nm (Red-shifted)
Ortho-isomer (Target) 1.15 - 1.25> 2.5

~250nm (Blue-shifted due to twist)
NMR Characterization (Self-Validation)

The


H NMR spectrum provides the definitive structural proof. The key diagnostic is the "Deshielding Zone" of the nitro group.
  • Ortho-Isomer (Target): The proton adjacent to the nitro group (H3) appears as a doublet of doublets further downfield (approx

    
     7.9 - 8.1 ppm) compared to the other aromatic protons. The 
    
    
    
    -Methyl group typically appears as a singlet around
    
    
    3.2 ppm. Crucial Note: Due to the amide rotamers (cis/trans isomerism of the amide bond), you may see "doubling" of peaks at room temperature.
  • Para-Isomer (Impurity): Shows a characteristic AA'BB' (or AA'XX') system—two distinct doublets (integrating to 2H each) in the aromatic region, indicating symmetry.

Part 4: Experimental Protocols

Protocol A: Synthesis via Stepwise Displacement (Recommended)

Rationale: This route guarantees the position of the nitro group before the amide is formed.

Step 1: Synthesis of N-methyl-2-nitroaniline

  • Charge: Dissolve 2-chloronitrobenzene (10.0 g, 63.5 mmol) in Ethanol (50 mL).

  • React: Add Methylamine (40% aq. solution, 25 mL, excess) slowly.

  • Heat: Reflux at 80°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to RT. Pour into ice water (200 mL). The product precipitates as a bright orange solid.

  • Isolate: Filter, wash with cold water, and dry.[3] Yield: ~90%.

Step 2: Acetylation to Target

  • Charge: Dissolve N-methyl-2-nitroaniline (5.0 g, 32.8 mmol) in Acetic Anhydride (15 mL).

  • Catalyst: Add 2 drops of conc.

    
     or DMAP (cat.).
    
  • React: Heat to 60°C for 2 hours. (Acetylation of secondary anilines with ortho-nitro groups is slower due to sterics).

  • Quench: Pour cautiously into ice-cold

    
     solution (saturated). Stir until effervescence ceases.
    
  • Extract: Extract with Dichloromethane (DCM) (3 x 50 mL).

  • Purify: Dry organic layer over

    
    , concentrate, and recrystallize from EtOH/Hexane.
    
  • Result: Pale yellow crystals.

Protocol B: Analytical Validation Workflow

Use this workflow to confirm the absence of the para-isomer.

AnalyticalWorkflow Sample Crude Product Sample Prep Dilute to 0.5 mg/mL (50:50 MeCN:H2O) Sample->Prep UPLC UPLC/HPLC Injection (Phenyl-Hexyl Column) Prep->UPLC Decision Peak @ RT 1.2? UPLC->Decision Pass PASS: Ortho-Isomer Confirmed Decision->Pass Major Peak Fail FAIL: Para-Isomer Detected Decision->Fail Peak @ RT 1.0

Caption: Quality Control decision tree for validating regio-purity.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Analytical Separation (HPLC): Sielc Technologies.[2] (n.d.). Separation of 2-Nitro-4-methylacetanilide and isomers on Newcrom R1 HPLC column. Retrieved from [Link]

  • Synthesis of N-methyl-2-nitroaniline (Precursor): PubChem. (n.d.). Acetamide, N-(2-methyl-4-nitrophenyl)- Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Structural Characterization (NMR/Crystallography): National Institutes of Health. (2020). N-(4-Methoxy-2-nitrophenyl)acetamide Crystal Structure Analysis. PMC. Retrieved from [Link] (Provides analogous structural data for ortho-nitro acetanilides showing the twisted amide plane).

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of N-methyl-N-(2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Urgency Level: High (Toxic/Reactive Potential)

This guide defines the disposal protocols for N-methyl-N-(2-nitrophenyl)acetamide . While often handled as a standard organic intermediate, this compound presents specific "silent" hazards due to its nitro-amide functionality. Improper disposal can lead to uncontrolled hydrolysis in waste drums, releasing toxic nitroanilines, or thermal runaway if subjected to incompatible oxidizers.

Chemical Identity[1][2][3][4][5][6][7][8]
  • Chemical Name: N-methyl-N-(2-nitrophenyl)acetamide

  • Functional Class: Nitroacetanilide / Nitro-aromatic Amide

  • Molecular Formula:

    
    [1][2][3]
    
  • CAS Number: Note: Specific isomer CAS is rare in commercial catalogs; often synthesized in-situ. Treat as generic Nitroacetanilide derivative (Analogous to CAS 121-95-9).

Critical Hazard Matrix
Hazard TypeRatingMechanism of Action
Toxicity High Potential Methemoglobinemia inducer (blood toxin) upon skin absorption or hydrolysis.
Reactivity Moderate Ortho-effect: The 2-nitro group allows for intramolecular redox reactions under high heat or basic conditions.
Stability Variable Stable at STP, but amide bond hydrolyzes in strong acid/base waste streams.

Waste Characterization (RCRA Protocols)

As a Senior Scientist, I must emphasize that while this specific molecule is likely not P-listed or U-listed by name under US EPA RCRA regulations, it must be characterized by its properties.

RCRA Classification Logic[10]
  • Listed Waste: Not specifically listed (Unless part of a specific pesticide formulation).[4]

  • Characteristic Waste:

    • Ignitability (D001): If disposed of in a flammable solvent (Flash point < 60°C).

    • Reactivity (D003): Unlikely to detonate at STP, but potential for violent change if heated under confinement.[4]

    • Toxicity (D0xx): While not a TCLP metal, best practice dictates treating it as Toxic Organic Waste .

Operational Directive: Classify all waste streams containing >1% of this compound as Hazardous Chemical Waste . Do not dispose of in municipal trash or sewer systems.

Segregation & Compatibility

The most critical operational error observed with nitro-amides is incompatible commingling .

  • Strictly Segregate From:

    • Strong Bases (NaOH, KOH): Bases catalyze the hydrolysis of the amide bond, releasing N-methyl-2-nitroaniline, which is significantly more toxic and volatile than the parent amide.

    • Reducing Agents (Hydrides, Zinc/HCl): Can reduce the nitro group to an amine or hydroxylamine (exothermic).

    • Strong Oxidizers: Potential for energetic oxidation of the methyl/amide groups.

Chemical Fate Diagram (Hydrolysis Risk)

HydrolysisRisk Parent N-methyl-N-(2-nitrophenyl)acetamide (Parent Compound) Reaction Hydrolysis (Exothermic) Parent->Reaction Base Alkaline Waste Stream (OH-) Base->Reaction Catalyst Product N-methyl-2-nitroaniline (High Toxicity/Volatile) Reaction->Product Acid Acetic Acid Reaction->Acid

Figure 1: Mechanism of hazardous byproduct formation in alkaline waste streams.

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Compound)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid metal containers due to potential nitro-metal complexation over long storage.

  • Dampening (Optional but Recommended): If the powder is very fine/dry, add a small amount of inert mineral oil to suppress dust generation.

  • Labeling:

    • Primary Label: "Hazardous Waste - Toxic Solid."

    • Constituents: "N-methyl-N-(2-nitrophenyl)acetamide."[5]

    • Hazard Checkbox: Toxic, Irritant.[6]

  • Secondary Containment: Place the HDPE jar inside a clear zip-sealed bag before placing it in the satellite accumulation drum.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)
  • pH Check: Ensure the solution is Neutral (pH 6-8) .

    • Why? To prevent hydrolysis during storage. If acidic/basic, neutralize carefully with weak buffers (e.g., Sodium Bicarbonate or Citric Acid) before adding to the waste container.

  • Solvent Compatibility:

    • Compatible: Acetone, Methanol, Dichloromethane (Halogenated waste stream).

    • Incompatible: Concentrated acids, peroxides.

  • Bin Selection:

    • If Halogenated solvents present: Halogenated Organic Waste .

    • If Non-Halogenated: Non-Halogenated Organic Waste .

Operational Workflow

DisposalWorkflow Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Powder/Crystal Liquid Liquid/Solution StateCheck->Liquid Solution BinSolid Bin: Hazardous Solid Waste Solid->BinSolid pHCheck Check pH (Must be 6-8) Liquid->pHCheck Neutralize Neutralize Carefully pHCheck->Neutralize pH <5 or >9 SolventCheck Halogens Present? pHCheck->SolventCheck pH OK Neutralize->pHCheck BinHalo Bin: Halogenated Organic Waste SolventCheck->BinHalo Yes (DCM, Chloroform) BinNonHalo Bin: Non-Halogenated Organic Waste SolventCheck->BinNonHalo No (Acetone, MeOH)

Figure 2: Decision tree for segregating N-methyl-N-(2-nitrophenyl)acetamide waste.

Emergency Contingencies

Spill Response (Small Scale < 100g)
  • Evacuate & PPE: Clear the immediate area. Wear Nitrile gloves (double gloved), lab coat, and safety goggles. If powder is fine, use an N95 or P100 respirator.

  • Containment:

    • Solids: Do not sweep dry. Cover with wet paper towels or vermiculite to prevent dust.

    • Liquids: Absorb with polypropylene pads or vermiculite. Do not use sawdust (combustible + nitro compound = fire risk).

  • Decontamination: Wipe the surface with a mild soap solution. Do not use bleach (potential reaction with amines if hydrolyzed).

  • Disposal: Bag all cleanup materials as hazardous waste.

Exposure Response[2][4]
  • Skin Contact: Wash immediately with soap and water for 15 minutes.[7] Monitor for signs of cyanosis (blue lips/fingernails) indicating methemoglobinemia.

  • Eye Contact: Flush for 15 minutes. Seek medical attention.

References & Authority

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Parts 260-273.

  • PubChem. Nitroacetanilide Derivative Safety Data (Analogous). National Library of Medicine.

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 29 CFR 1910.1200.

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-methyl-N-(2-nitrophenyl)acetamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.